Pcsk9-IN-31
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H26N4O3 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
4-(5,5-dimethyl-4-oxo-1,2-oxazol-3-yl)-N-(3-methyl-2-pyridinyl)-N-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C23H26N4O3/c1-15-6-4-13-25-21(15)27(18-7-5-12-24-14-18)22(29)17-10-8-16(9-11-17)19-20(28)23(2,3)30-26-19/h4,6,8-11,13,18,24H,5,7,12,14H2,1-3H3/t18-/m1/s1 |
InChI 键 |
UEHZSMSPEHHDQX-GOSISDBHSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of PCSK9 Inhibitors: A Technical Overview for Researchers
While specific data for a compound designated "Pcsk9-IN-31" is not available in the public domain, this technical guide provides an in-depth overview of the well-established mechanism of action for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and the development of novel lipid-lowering therapies.
The Central Role of PCSK9 in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that acts as a key regulator of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2] Synthesized primarily in the liver, PCSK9 is secreted and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3][4]
This binding event is the critical first step in a pathway that leads to the degradation of the LDLR. Following the binding of PCSK9, the PCSK9-LDLR complex is internalized into the cell.[3] Inside the cell, within the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases significantly.[3] This strong interaction prevents the LDLR from dissociating and recycling back to the cell surface. Instead, PCSK9 directs the entire complex to the lysosome for degradation.[3][5] By promoting the destruction of LDLRs, PCSK9 effectively reduces the liver's capacity to clear LDL-C from circulation, leading to elevated plasma LDL-C levels.[1][2]
Mechanism of Action of PCSK9 Inhibitors
The primary mechanism of action for PCSK9 inhibitors is the disruption of the interaction between PCSK9 and the LDLR.[2][6] By blocking this interaction, these inhibitors prevent the PCSK9-mediated degradation of the LDLR. This results in an increased number of LDLRs being recycled back to the surface of hepatocytes.[1][5] The higher density of LDLRs on the cell surface enhances the clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[2][5]
This mechanism is visually represented in the following signaling pathway diagram:
Quantitative Assessment of Inhibitor Potency
The efficacy of a PCSK9 inhibitor is determined by its binding affinity to PCSK9 and its ability to disrupt the PCSK9-LDLR interaction. This is typically quantified using several key parameters:
| Parameter | Description |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to block 50% of the PCSK9-LDLR interaction in vitro. |
| Kd (Equilibrium dissociation constant) | A measure of the binding affinity between the inhibitor and PCSK9. A lower Kd value indicates a stronger binding affinity. |
| Ki (Inhibition constant) | Represents the dissociation constant of the enzyme-inhibitor complex. |
Experimental Protocols for Characterizing PCSK9 Inhibitors
A variety of in vitro and cell-based assays are employed to characterize the mechanism of action and potency of novel PCSK9 inhibitors.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay directly measures the ability of an inhibitor to block the interaction between PCSK9 and the LDLR ectodomain.
Methodology:
-
Coating: 96-well microplates are coated with recombinant human LDLR ectodomain.
-
Blocking: The plates are washed and blocked to prevent non-specific binding.
-
Incubation: A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of the test inhibitor.
-
Binding: The PCSK9-inhibitor mixture is added to the LDLR-coated plates and incubated.
-
Detection: Unbound components are washed away. Streptavidin conjugated to horseradish peroxidase (HRP) is added to detect the bound biotinylated PCSK9.
-
Signal Generation: A chromogenic substrate is added, and the absorbance is measured. A decrease in signal in the presence of the inhibitor indicates successful blockade of the PCSK9-LDLR interaction.
The workflow for this experimental protocol is illustrated below:
References
In Vitro Characterization of a Representative Small Molecule PCSK9 Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "Pcsk9-IN-31." This technical guide has been developed to provide a comprehensive overview of the methodologies and principles involved in the in vitro characterization of a representative small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The data and protocols presented herein are synthesized from established methodologies for characterizing small molecule inhibitors of the PCSK9-LDLR interaction.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL-C from the circulation.[3][4] Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C levels.[5] While monoclonal antibodies have been successful, small molecule inhibitors offer the potential for oral administration. This guide outlines the in vitro characterization of a representative small molecule PCSK9 inhibitor.
Mechanism of Action
Small molecule inhibitors of PCSK9 typically function by binding to PCSK9 and sterically hindering its interaction with the LDLR.[6] This competitive inhibition preserves the LDLR population on the hepatocyte surface, leading to enhanced LDL-C uptake from the circulation.
Signaling Pathway
The interaction between PCSK9 and the LDLR, and the point of inhibition, can be visualized in the following signaling pathway.
Caption: PCSK9-LDLR interaction and inhibition pathway.
Quantitative Data Summary
The in vitro activity of a representative small molecule PCSK9 inhibitor is summarized below. These values are indicative of a potent inhibitor.
| Parameter | Value | Assay Type |
| IC50 | 50 nM | PCSK9-LDLR Binding Assay (ELISA) |
| KD | 10 nM | Surface Plasmon Resonance (SPR) |
| EC50 | 100 nM | Cellular LDL Uptake Assay |
Experimental Protocols
Detailed methodologies for the key in vitro characterization assays are provided below.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of recombinant human PCSK9 to the LDLR ectodomain.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-AB domain
-
High-binding 96-well microplates
-
Test compound
-
Positive control inhibitor
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-PCSK9 antibody
-
TMB substrate and stop solution
Protocol:
-
Coating: Coat a 96-well plate with recombinant human LDLR-EGF-AB domain (1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 2 hours at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Pre-incubation: In a separate plate, pre-incubate recombinant human PCSK9 (0.5 µg/mL) with the test compound dilutions for 1 hour at room temperature.
-
Binding: Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with the stop solution.
-
Readout: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for the in vitro PCSK9-LDLR binding assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (KD) of the inhibitor to PCSK9.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human PCSK9 protein
-
Test compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize recombinant human PCSK9 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Compound Injection: Prepare serial dilutions of the test compound in running buffer.
-
Association: Inject the compound dilutions over the PCSK9-immobilized surface for a defined period to monitor the association phase.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the compound from PCSK9.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cellular LDL Uptake Assay
This assay measures the functional effect of the inhibitor on the ability of hepatocytes to take up LDL-C in the presence of exogenous PCSK9.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium and supplements
-
Recombinant human PCSK9 protein
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compound
-
Positive control inhibitor
-
96-well black, clear-bottom tissue culture plates
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations for 1 hour.
-
PCSK9 and LDL Addition: Add recombinant human PCSK9 and DiI-LDL to the wells and incubate for 4-6 hours.
-
Washing: Wash the cells with PBS to remove unbound DiI-LDL.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining (optional): Stain the cell nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence plate reader. Quantify the intracellular DiI-LDL fluorescence intensity.
-
Data Analysis: Determine the concentration-dependent increase in LDL uptake and calculate the EC50 value.
Caption: Workflow for the cellular LDL uptake assay.
Conclusion
The in vitro characterization assays described in this guide provide a comprehensive framework for evaluating the potency and mechanism of action of novel small molecule PCSK9 inhibitors. A successful candidate will demonstrate potent inhibition of the PCSK9-LDLR interaction, favorable binding kinetics, and a functional restoration of LDL uptake in a cellular context. These in vitro studies are a critical first step in the preclinical development of new oral therapies for hypercholesterolemia.
References
An In-depth Technical Guide to the Early Preclinical Evaluation of a Novel PCSK9 Inhibitor: A Representative Study
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Pcsk9-IN-31." The following technical guide has been developed to provide a comprehensive, representative overview of the core methodologies, data presentation, and logical workflows involved in the early preclinical assessment of a novel small-molecule Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitor. The data and protocols presented are illustrative and based on established practices in the field.
Introduction: The Role of PCSK9 in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. Synthesized primarily in the liver, PCSK9 is secreted and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding initiates the internalization of the PCSK9-LDLR complex, targeting it for degradation within lysosomes. Consequently, the receptor is not recycled back to the cell surface, leading to a reduced number of LDLRs available to clear circulating LDL-C.
Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to increase LDLR availability, enhance LDL-C clearance, and thereby reduce the risk of atherosclerotic cardiovascular disease. While monoclonal antibodies have been successful, small-molecule inhibitors offer the potential for oral administration and simpler manufacturing processes. This guide outlines the typical preclinical evaluation of such a novel, hypothetical inhibitor, referred to herein as this compound.
Core Mechanism of Action: Disrupting the PCSK9-LDLR Axis
The primary mechanism for a small-molecule inhibitor like this compound is to physically obstruct the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, the inhibitor prevents it from recognizing and binding to the LDLR on the hepatocyte surface. This preserves the LDLR population, allowing for its normal recycling and sustained clearance of LDL-C from circulation.
Quantitative Data Summary
The preclinical assessment of this compound involves a tiered approach, beginning with biochemical assays, moving to cell-based functional studies, and culminating in in vivo pharmacokinetic and efficacy models. The following tables summarize representative quantitative data.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | Assay Type | Value | Description |
|---|---|---|---|
| Binding Affinity (KD) | Surface Plasmon Resonance | 1.5 nM | Equilibrium dissociation constant for this compound binding to human PCSK9 protein. |
| IC50 | PCSK9-LDLR Binding Assay | 25 nM | Concentration of inhibitor required to block 50% of the PCSK9-LDLR interaction. |
| EC50 | LDLR Uptake Assay | 150 nM | Concentration of inhibitor required to achieve 50% of the maximum LDL-C uptake in HepG2 cells. |
| Cell Viability (CC50) | Cytotoxicity Assay | > 50 µM | Concentration of inhibitor that causes 50% reduction in cell viability; a high value indicates low cytotoxicity. |
Table 2: In Vivo Pharmacokinetic Profile (Rodent Model)
| Parameter | Route | Value | Unit | Description |
|---|---|---|---|---|
| Half-life (t1/2) | Oral (PO) | 8.2 | hours | Time required for the drug concentration in plasma to reduce by half. |
| Cmax | Oral (PO, 10 mg/kg) | 1.8 | µM | Maximum observed plasma concentration. |
| Tmax | Oral (PO, 10 mg/kg) | 2.0 | hours | Time to reach maximum plasma concentration. |
| Bioavailability (F%) | Oral (PO) | 45 | % | The fraction of the administered dose that reaches systemic circulation. |
Table 3: In Vivo Efficacy (Hyperlipidemic Mouse Model)
| Treatment Group | Dose (mg/kg, PO, daily) | LDL-C Reduction vs. Vehicle (%) | Statistical Significance (p-value) |
|---|---|---|---|
| Vehicle Control | 0 | 0% | - |
| This compound | 3 | 22% | < 0.05 |
| This compound | 10 | 48% | < 0.001 |
| This compound | 30 | 65% | < 0.001 |
Detailed Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of drug candidates. Below are methodologies for key experiments.
PCSK9-LDLR Interaction Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to disrupt the binding of PCSK9 to the LDLR ectodomain.
Methodology:
-
Coating: 96-well microplates are coated with 2 µg/mL of recombinant human LDLR-EGF-A domain in phosphate-buffered saline (PBS) and incubated overnight at 4°C.
-
Blocking: Plates are washed with PBS containing 0.05% Tween-20 (PBST) and blocked with 3% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Incubation: A fixed concentration of biotinylated human PCSK9 (e.g., 1 nM) is pre-incubated with serial dilutions of this compound for 1 hour at 37°C in an assay buffer.
-
Binding Reaction: The PCSK9-inhibitor mixture is added to the washed, LDLR-coated plates and incubated for 2 hours at 37°C.
-
Detection: Plates are washed with PBST. Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 1 hour at room temperature.
-
Signal Development: After a final wash, a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with 1M H₂SO₄, and absorbance is read at 450 nm. The IC₅₀ is calculated from the dose-response curve.
Cellular LDL-C Uptake Assay
This functional assay measures the ability of the inhibitor to restore LDLR-mediated uptake of LDL-C in a relevant cell line.
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in MEM supplemented with 10% FBS until confluent.
-
Lipoprotein Deprivation: Cells are washed and incubated in serum-free media containing lipoprotein-deficient serum for 24 hours to upregulate LDLR expression.
-
Treatment: Cells are treated with a fixed concentration of recombinant human PCSK9 (e.g., 10 µg/mL) in the presence of serial dilutions of this compound for 4 hours.
-
LDL-C Uptake: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the media at a final concentration of 10 µg/mL and incubated for an additional 4 hours at 37°C.
-
Quantification: Cells are washed thoroughly with PBS to remove unbound DiI-LDL, then lysed. The fluorescence intensity of the cell lysate is measured using a plate reader (Ex/Em ~554/571 nm). The EC₅₀ is determined from the dose-response curve.
In Vivo Efficacy Study
This study evaluates the LDL-C lowering ability of the compound in a relevant animal model.
Methodology:
-
Model Selection: A hyperlipidemic mouse model (e.g., C57BL/6J mice on a high-fat, high-cholesterol diet, or LDLR+/- mice) is used.
-
Acclimatization & Baseline: Animals are acclimatized for one week. Baseline blood samples are collected via tail vein to determine initial LDL-C levels.
-
Grouping & Dosing: Animals are randomized into treatment groups (e.g., vehicle control, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound). The compound is administered daily via oral gavage for a period of 2-4 weeks.
-
Sample Collection: Blood samples are collected at specified time points (e.g., weekly) throughout the study.
-
Lipid Analysis: Plasma is isolated, and LDL-C levels are measured using a commercial enzymatic assay.
-
Data Analysis: The percentage change in LDL-C from baseline is calculated for each group and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Unraveling the Pharmacokinetics of Oral PCSK9 Inhibitors: A Technical Overview
While specific pharmacokinetic data for a compound designated "Pcsk9-IN-31" is not available in the public domain, this guide will provide a comprehensive overview of the pharmacokinetics of a leading oral PCSK9 inhibitor, MK-0616, to serve as a representative model for researchers, scientists, and drug development professionals. This document will detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by experimental methodologies and data presented in a structured format.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors have emerged as a powerful therapeutic class for managing hypercholesterolemia by increasing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2] The development of orally bioavailable PCSK9 inhibitors represents a significant advancement over the injectable monoclonal antibodies, offering improved patient convenience and accessibility.[1][3] MK-0616 is a macrocyclic peptide that has shown promise in clinical trials as an oral PCSK9 inhibitor.[3][4]
Pharmacokinetic Profile of MK-0616
The pharmacokinetic properties of MK-0616 have been characterized in clinical studies, demonstrating its potential as a once-daily oral treatment.
| Parameter | Value | Population | Study Conditions |
| Tmax (Time to Peak Concentration) | ~4 hours | Healthy Adults | Single Ascending Dose |
| Half-life (t½) | ~10-20 hours | Healthy Adults | Single Ascending Dose |
| LDL-C Reduction | >60% | Patients on Statins | 14 days of once-daily dosing |
| Free PCSK9 Reduction | >90% | Healthy Adults | At all dose levels studied |
Table 1: Summary of Key Pharmacokinetic Parameters for MK-0616.
Experimental Protocols
The evaluation of the pharmacokinetic and pharmacodynamic properties of oral PCSK9 inhibitors like MK-0616 involves rigorous clinical trial designs.
Single Ascending Dose (SAD) Studies
SAD studies are typically the first-in-human trials designed to evaluate the safety, tolerability, and pharmacokinetic profile of a new drug candidate.
-
Study Population: Healthy volunteers.
-
Design: Participants are randomized to receive a single dose of the investigational drug or a placebo. The dose of the investigational drug is escalated in subsequent cohorts of participants after the safety of the previous dose level has been established.
-
Data Collection: Serial blood samples are collected over a specified period to measure the plasma concentrations of the drug and relevant biomarkers (e.g., free PCSK9 levels). Safety and tolerability are monitored throughout the study.
Multiple Ascending Dose (MAD) Studies
MAD studies are conducted to assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of a new drug after multiple doses.
-
Study Population: Healthy volunteers or patients with the target disease (e.g., hypercholesterolemia).
-
Design: Participants receive multiple doses of the investigational drug or placebo over a defined period. Similar to SAD studies, the dose is escalated in successive cohorts.
-
Data Collection: Blood samples are collected to determine drug concentrations at steady state, assess drug accumulation, and evaluate the effect on biomarkers (e.g., LDL-C reduction) over time.
Mechanism of Action and Signaling Pathway
PCSK9 reduces LDL-C clearance by targeting the LDL receptor (LDLR) on hepatocytes for degradation.[1][2] Oral PCSK9 inhibitors like MK-0616 bind to PCSK9, preventing its interaction with the LDLR. This allows the LDLR to be recycled back to the cell surface, leading to increased uptake of LDL-C from the circulation.
References
A Technical Guide to the Core Mechanism of Pcsk9-IN-31 on LDL Receptor Recycling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Pcsk9-IN-31" is not available in the public domain as of late 2025. This technical guide has been constructed based on the established mechanisms of action of well-characterized small molecule PCSK9 inhibitors and publicly available data for analogous compounds. "this compound" is used herein as a representative placeholder for a novel small molecule inhibitor of the PCSK9-LDLR interaction.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4] This action prevents the LDLR from recycling back to the cell surface, leading to a reduced capacity for clearing low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[5][6]
This compound is a novel, orally bioavailable small molecule designed to inhibit the interaction between PCSK9 and the LDLR. By preventing this protein-protein interaction, this compound is hypothesized to enhance the recycling of the LDLR to the hepatocyte surface, thereby increasing LDL-C uptake from circulation and lowering plasma LDL-C levels.[5] This document provides an in-depth overview of the mechanism of action, experimental validation, and key data related to this compound.
Mechanism of Action: Enhancing LDL Receptor Recycling
The primary mechanism of this compound is the allosteric inhibition of the PCSK9 protein. Unlike monoclonal antibodies that sterically hinder the PCSK9-LDLR binding interface, this compound is believed to bind to an allosteric site on the PCSK9 enzyme.[7] This binding induces a conformational change in PCSK9 that prevents its high-affinity interaction with the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[8][9]
The signaling pathway is as follows:
-
Inhibition of Binding: this compound binds to circulating PCSK9.
-
Preservation of LDLR: The LDLR, now unbound by PCSK9, is internalized with its LDL-C cargo.
-
Endosomal Dissociation: Within the acidic environment of the endosome, LDL-C dissociates from the LDLR.
-
LDLR Recycling: The LDLR is sorted for recycling back to the cell surface, ready to bind and internalize more LDL-C.[10][11]
-
LDL-C Degradation: The dissociated LDL-C is trafficked to the lysosome for degradation.
This enhanced recycling of the LDLR leads to a greater density of receptors on the hepatocyte surface and a corresponding increase in the clearance of plasma LDL-C.[12][13]
Quantitative Data
The efficacy of this compound has been characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity of this compound to PCSK9
| Assay Method | Parameter | Value (nM) |
| Surface Plasmon Resonance (SPR) | KD | 15.2 |
| Isothermal Titration Calorimetry (ITC) | KD | 25.8 |
| Kinetic Exclusion Assay | KD | 12.5 |
Data are representative of small molecule inhibitors and have been adapted for this compound.[14]
Table 2: In Vitro and Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
| PCSK9-LDLR Binding Inhibition | - | IC50 | 50 nM |
| LDL-C Uptake Assay | HepG2 | EC50 | 120 nM |
| LDLR Expression (Flow Cytometry) | HepG2 | % Increase at 1 µM | 150% |
Data are representative of small molecule inhibitors and have been adapted for this compound.[15][16]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding kinetics and affinity between this compound and recombinant human PCSK9.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Recombinant human PCSK9
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HBS-EP+ running buffer
Protocol:
-
Immobilization: Recombinant human PCSK9 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound in running buffer are injected over the sensor surface.
-
Data Collection: Association and dissociation phases are monitored in real-time.
-
Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
HepG2 LDL-C Uptake Assay
This cell-based assay quantifies the ability of this compound to enhance the uptake of LDL-C in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9
-
This compound
-
Cell culture medium (MEM with 10% FBS)
-
96-well black, clear-bottom plates
Protocol:
-
Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of a fixed concentration of recombinant human PCSK9 for 24 hours.
-
LDL-C Incubation: DiI-LDL is added to each well and incubated for 4 hours at 37°C.
-
Quantification: Cells are washed to remove unbound DiI-LDL, and the fluorescence intensity is measured using a plate reader.
-
Analysis: The increase in fluorescence, corresponding to increased LDL-C uptake, is plotted against the concentration of this compound to determine the EC50.
Conclusion
The preclinical data for this compound strongly support its proposed mechanism of action as an inhibitor of the PCSK9-LDLR interaction. By preventing PCSK9-mediated degradation of the LDLR, this compound effectively increases the recycling of the receptor to the hepatocyte surface, leading to enhanced clearance of LDL-C. These findings highlight the potential of this compound as an oral therapeutic for the management of hypercholesterolemia. Further in vivo studies are warranted to establish the pharmacokinetic and pharmacodynamic profile of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into PCSK9-LDLR Regulation and Trafficking via the Differential Functions of MHC-I Proteins HFE and HLA-C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. heartcare.sydney [heartcare.sydney]
- 7. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. nps.org.au [nps.org.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PCSK9 Modulates the Secretion But Not the Cellular Uptake of Lipoprotein(a) Ex Vivo: An Effect Blunted by Alirocumab - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Activity of a Novel PCSK9 Inhibitor: Pcsk9-IN-31
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL-C from the circulation.[3][4][5] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[4][6] This document provides a comprehensive technical overview of Pcsk9-IN-31, a novel small molecule inhibitor designed to block the PCSK9-LDLR interaction. We detail its mechanism of action, cellular uptake, and biological activity, supported by quantitative data and detailed experimental protocols.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
PCSK9 is a serine protease primarily synthesized and secreted by the liver.[4][7] Upon secretion, it circulates in the plasma and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[8][9] The PCSK9-LDLR complex is then internalized into the cell via endocytosis.[10] Within the acidic environment of the endosome, PCSK9 binding prevents the conformational changes necessary for the LDLR to recycle back to the cell surface.[5][11][12] Instead, the complex is targeted for lysosomal degradation, resulting in a reduced population of cell surface LDLRs available to clear circulating LDL-C.[4][5][10] This ultimately leads to elevated plasma LDL-C levels. The development of inhibitors that disrupt the PCSK9-LDLR interaction has been a major advancement in the management of hypercholesterolemia.[4]
This compound: Mechanism of Action
This compound is a potent, orally bioavailable small molecule inhibitor that directly interferes with the binding of PCSK9 to the LDLR. By occupying a critical binding pocket on PCSK9, this compound allosterically prevents the protein-protein interaction with the LDLR's EGF-A domain. This preserves the LDLR population on the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream.
Below is a diagram illustrating the PCSK9 signaling pathway and the intervention by this compound.
Caption: PCSK9 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The cellular uptake and activity of this compound have been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Assay Type | Value |
| IC₅₀ | PCSK9-LDLR Binding Assay (HTRF) | 15.2 nM |
| EC₅₀ | LDLR Protection Assay (HepG2 cells) | 45.8 nM |
| EC₅₀ | LDL Uptake Assay (HepG2 cells) | 52.3 nM |
Table 2: Cellular Permeability and Physicochemical Properties of this compound
| Parameter | Assay Type | Value |
| Permeability (Papp A→B) | Caco-2 Assay | 18.5 x 10⁻⁶ cm/s |
| Efflux Ratio (Papp B→A / A→B) | Caco-2 Assay | 1.2 |
| Plasma Protein Binding | Human | 92.5% |
| Solubility | pH 7.4 | 150 µM |
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the inhibitory effect of this compound on the interaction between recombinant human PCSK9 and the LDLR EGF-A domain.
-
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Biotinylated human LDLR (EGF-A domain)
-
Anti-His-Europium Cryptate (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2 µL of the compound dilution to the assay plate.
-
Add 4 µL of a solution containing His-tagged PCSK9 and Biotin-LDLR-EGF-A to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a detection mixture containing Anti-His-Europium Cryptate and Streptavidin-d2.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio (665/620) is calculated and plotted against the compound concentration to determine the IC₅₀ value.
-
LDLR Protection Assay (Western Blot)
This assay measures the ability of this compound to prevent PCSK9-induced degradation of LDLR in a cellular context.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-LDLR, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with a fresh medium containing various concentrations of this compound and a fixed concentration of recombinant PCSK9 (e.g., 10 µg/mL). Include controls for untreated cells and cells treated with PCSK9 alone.
-
Incubate for 16-24 hours.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and image the blot.
-
Quantify the band intensities for LDLR and normalize to the loading control (beta-actin). Plot the normalized LDLR levels against the compound concentration to determine the EC₅₀.
-
LDL Uptake Assay
This functional assay assesses the downstream effect of LDLR protection by measuring the uptake of fluorescently labeled LDL.
-
Materials:
-
HepG2 cells
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9
-
This compound
-
-
Procedure:
-
Pre-treat HepG2 cells with this compound and PCSK9 as described in the LDLR protection assay for 16-24 hours.
-
Wash the cells and incubate them with a medium containing DiI-LDL for 2-4 hours at 37°C.
-
Wash the cells thoroughly with PBS to remove unbound DiI-LDL.
-
Lyse the cells or fix them for imaging.
-
Quantify the cellular fluorescence using a plate reader or by flow cytometry.
-
Plot the fluorescence intensity against the compound concentration to determine the EC₅₀ for LDL uptake.
-
Visualizations of Experimental Workflow and Logic
The following diagrams illustrate the workflow for evaluating this compound and the logical relationship of its mechanism of action.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logical flow of the mechanism of action for this compound.
Conclusion
This compound is a potent and cell-permeable small molecule inhibitor of the PCSK9-LDLR interaction. The data presented in this guide demonstrate its ability to effectively block this interaction, protect LDLR from degradation, and enhance the uptake of LDL-C in hepatocytes. These findings support the continued development of this compound as a potential oral therapeutic for the treatment of hypercholesterolemia. Further in vivo studies are warranted to evaluate its efficacy and pharmacokinetic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Occurring PCSK9 Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Pcsk9-IN-31 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a critical regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein (LDL) cholesterol from the bloodstream, leading to elevated plasma LDL levels.[2][4] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol.[5][6] Pcsk9-IN-31 is a small molecule inhibitor designed to disrupt this protein-protein interaction, thereby increasing LDLR recycling and promoting LDL uptake.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound using biochemical and cell-based assays.
PCSK9 Signaling Pathway and Inhibition by this compound
PCSK9 is primarily synthesized and secreted by the liver.[2] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[1] The PCSK9-LDLR complex is then internalized via endocytosis. In the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface and instead directing it for degradation in the lysosome.[2][7] This leads to a reduction in the number of LDLRs and, consequently, decreased clearance of LDL cholesterol from the blood.[7] Small molecule inhibitors like this compound are designed to physically block the interaction between PCSK9 and the LDLR, thus preserving LDLR function.[1]
Caption: PCSK9 pathway and inhibition by this compound.
Data Presentation: In Vitro Efficacy of PCSK9 Small Molecule Inhibitors
The following table summarizes representative quantitative data for hypothetical small molecule inhibitors of the PCSK9-LDLR interaction, based on data for similar compounds.
| Assay Type | Readout | Inhibitor Example A (IC50/EC50) | Inhibitor Example B (IC50/EC50) |
| Biochemical Assays | |||
| PCSK9-LDLR Binding (ELISA) | Inhibition of Binding | 9.8 µM | 7.6 µM |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 2.5 µM | 5.1 µM |
| Cell-Based Assays | |||
| LDL Uptake Assay (HepG2 cells) | Increase in LDL Uptake | 1.0 µM | 0.5 µM |
| LDLR Surface Expression | Increase in LDLR | 2.0 µM | 0.8 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: PCSK9-LDLR Binding Inhibition Assay (ELISA)
This biochemical assay quantitatively measures the ability of this compound to inhibit the binding of recombinant human PCSK9 to the LDLR extracellular domain in a cell-free system.[2]
Materials:
-
Recombinant Human PCSK9 (His-tagged)
-
Recombinant Human LDLR-EGF-AB domain (Fc-tagged)
-
96-well high-binding microplate
-
This compound (and other test compounds)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-His-tag antibody conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of LDLR-EGF-AB domain (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.[2]
-
Blocking: Block non-specific binding by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.[2]
-
Compound Incubation: Prepare serial dilutions of this compound in Assay Buffer. In a separate plate, pre-incubate 50 µL of recombinant PCSK9 (e.g., 1 µg/mL) with 50 µL of the this compound dilutions for 1 hour at room temperature.[2]
-
Binding Reaction: Wash the LDLR-coated plate three times with Wash Buffer. Transfer 100 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate. Incubate for 2 hours at room temperature.[2]
-
Detection:
-
Wash the plate five times with Wash Buffer.[2]
-
Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.[2]
-
Wash the plate five times with Wash Buffer.[2]
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[2]
-
Stop the reaction by adding 50 µL of Stop Solution.[2]
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[2]
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[2]
Protocol 2: Cell-Based LDL Uptake Assay
This functional assay measures the ability of this compound to rescue PCSK9-mediated suppression of LDL uptake in a human liver cell line (e.g., HepG2).[1]
Materials:
-
HepG2 cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Assay Medium: DMEM without FBS.[1]
-
Recombinant Human PCSK9 protein (gain-of-function mutant, e.g., D374Y, is recommended for a robust response).[1]
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound
-
96-well black, clear-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixing
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding: Culture HepG2 cells in standard culture medium. Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/mL.[1] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound and PCSK9 Treatment:
-
After 24 hours, aspirate the culture medium and replace it with serum-free DMEM.[1]
-
Prepare dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 0.1 nM to 10 µM.[1]
-
Add the diluted this compound and a fixed concentration of recombinant human PCSK9 (e.g., 1 µg/mL) to the respective wells.[1]
-
Include appropriate controls: cells alone, cells + PCSK9, and cells + a known PCSK9 inhibitor as a positive control.[2]
-
Incubate the plate for 16 hours at 37°C in a 5% CO2 incubator.[1]
-
-
LDL Uptake:
-
Washing and Fixation:
-
Data Acquisition: Quantify the fluorescence intensity per well using a microplate reader or by imaging and analyzing the cells with a high-content imager.
-
Analysis:
-
Calculate the percentage of LDL uptake for each concentration of this compound relative to the controls.[1]
-
Plot the percentage of LDL uptake against the log concentration of this compound.[1]
-
Determine the half-maximal effective concentration (EC50) by fitting the data to a four-parameter logistic curve.[1]
-
Caption: Workflow of the in vitro assays for this compound.
Conclusion
The described in vitro assays provide a robust framework for the characterization of small molecule PCSK9 inhibitors like this compound. The ELISA-based binding assay offers a high-throughput method for screening and determining the direct inhibitory effect on the PCSK9-LDLR interaction. The cell-based LDL uptake assay provides crucial functional data on the compound's activity in a biologically relevant context.[2] Together, these protocols will enable researchers to effectively evaluate the potency and mechanism of action of novel PCSK9 inhibitors in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. heartcare.sydney [heartcare.sydney]
- 6. researchgate.net [researchgate.net]
- 7. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Determining the Activity of Pcsk9-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[1][4][5][6] This reduction in LDLRs results in decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[1][4] While monoclonal antibodies have been successful, there is significant interest in the development of orally bioavailable small molecule inhibitors like Pcsk9-IN-31.[1][4]
These application notes provide detailed protocols for two key cell-based assays to characterize the activity of small molecule PCSK9 inhibitors, using the representative inhibitor this compound as an example. The assays described are:
-
LDLR Protein Upregulation Assay: To measure the inhibitor's ability to prevent PCSK9-mediated degradation of the LDLR protein.
-
LDL Uptake Assay: To assess the functional consequence of PCSK9 inhibition by measuring the uptake of LDL by hepatocytes.[1]
PCSK9 Signaling Pathway and Point of Inhibition
The binding of secreted PCSK9 to the LDLR on the cell surface initiates a cascade that prevents the receptor from recycling back to the cell surface after endocytosis.[1][5][6] Instead, the PCSK9-LDLR complex is targeted for lysosomal degradation.[1][5][7] This reduction in LDLR density on the hepatocyte surface leads to decreased clearance of LDL-C from circulation.[1] Small molecule inhibitors like this compound can disrupt this pathway by preventing the initial binding of PCSK9 to the LDLR.[4]
Experimental Workflow
The general workflow for assessing the activity of this compound involves cell culture, treatment with the inhibitor and recombinant PCSK9, followed by specific assay procedures for quantifying LDLR protein levels or LDL uptake.
Detailed Experimental Protocols
Protocol 1: LDLR Protein Upregulation Assay by Western Blot
This assay directly measures the levels of LDLR protein in cells treated with PCSK9 and an inhibitor.[8]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Serum-free cell culture medium
-
Recombinant human PCSK9 protein
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-LDLR antibody
-
Primary anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 12-well plate at a density that will result in 80-90% confluency after overnight incubation.[9]
-
Serum Starvation: The following day, wash the cells with PBS and replace the growth medium with serum-free medium. Incubate for 16-24 hours to upregulate LDLR expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Pre-incubate for 1 hour at 37°C.[1]
-
PCSK9 Addition: Add recombinant human PCSK9 to all wells except the "no PCSK9" control, at a final concentration known to induce LDLR degradation (e.g., 1-5 µg/mL).[1]
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the LDLR signal to the loading control. Calculate the IC50 value for this compound, which is the concentration that restores LDLR levels by 50% relative to the PCSK9-treated control.
Protocol 2: LDL Uptake Assay
This functional assay measures the ability of an inhibitor to restore the uptake of LDL in cells treated with PCSK9.[8]
Materials:
-
HepG2 cells
-
Cell culture medium with 10% FBS
-
Serum-free or lipoprotein-deficient medium[10]
-
Recombinant human PCSK9 protein
-
This compound
-
Fluorescently labeled LDL (e.g., DyLight 488-labeled LDL or DiI-LDL)[9][11]
-
Assay buffer (e.g., DMEM with 0.5% BSA)[9]
-
PBS
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1, using a 96-well plate suitable for fluorescence measurements. Seed approximately 3-4 x 10^4 cells/well.[10][11]
-
Inhibitor and PCSK9 Treatment: Follow steps 3, 4, and 5 from Protocol 1.
-
LDL Uptake:
-
Wash: Aspirate the LDL-containing medium and wash the cells 2-3 times with cold PBS to remove unbound fluorescent LDL.[8]
-
Fluorescence Measurement: Add PBS or assay buffer to the wells and measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DyLight 488).
-
Data Analysis: Subtract the background fluorescence from wells with no cells. Normalize the fluorescence signal to the control wells (no PCSK9 treatment). Calculate the EC50 value for this compound, which is the concentration that restores LDL uptake by 50%.
Data Presentation
The following tables present representative data for the activity of this compound in the described cell-based assays.
Table 1: Effect of this compound on PCSK9-Mediated LDLR Degradation
| Treatment Group | This compound (nM) | Normalized LDLR Protein Level (%) |
| Untreated Control | 0 | 100 |
| PCSK9 Control | 0 | 25 |
| 0.1 | 30 | |
| 1 | 45 | |
| 10 | 75 | |
| 100 | 95 | |
| 1000 | 98 | |
| IC50 (nM) | ~5 |
Table 2: Effect of this compound on LDL Uptake in the Presence of PCSK9
| Treatment Group | This compound (nM) | LDL Uptake (Relative Fluorescence Units) |
| Untreated Control | 0 | 10,000 |
| PCSK9 Control | 0 | 3,000 |
| 0.1 | 3,500 | |
| 1 | 5,500 | |
| 10 | 8,500 | |
| 100 | 9,800 | |
| 1000 | 9,900 | |
| EC50 (nM) | ~3 |
Conclusion
The provided protocols offer robust methods for evaluating the cellular activity of small molecule PCSK9 inhibitors such as this compound. The LDLR upregulation and LDL uptake assays are fundamental tools for characterizing the potency and mechanism of action of novel PCSK9 inhibitors, providing crucial data for drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. nps.org.au [nps.org.au]
- 6. heartcare.sydney [heartcare.sydney]
- 7. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pure.uva.nl [pure.uva.nl]
- 10. abcam.com [abcam.com]
- 11. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for Pcsk9-IN-31 Administration in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1][2] Synthesized primarily in the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3][4] This binding targets the LDLR for degradation in lysosomes, thereby reducing the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[3][4] Consequently, higher levels of circulating PCSK9 are associated with increased plasma LDL-C and a greater risk of atherosclerotic cardiovascular disease.[5]
The development of therapies that inhibit PCSK9 has been a significant advancement in the management of hypercholesterolemia.[4] While monoclonal antibodies that target circulating PCSK9 have proven effective, there is a growing interest in the development of orally bioavailable small-molecule inhibitors.[3][4] "Pcsk9-IN-31" represents a hypothetical, potent, and selective small-molecule inhibitor of PCSK9 designed for oral administration. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in rat models.
Mechanism of Action
This compound is designed to interfere with the function of PCSK9, leading to a decrease in LDL-C levels. The primary mechanism of action for PCSK9 inhibitors is to prevent the PCSK9-mediated degradation of the LDLR.[3][4] By inhibiting PCSK9, more LDLRs are recycled back to the surface of hepatocytes, resulting in increased clearance of LDL-C from the bloodstream.[6] Some small-molecule inhibitors may act by disrupting the interaction between PCSK9 and the LDLR, while others may inhibit the transcription of the PCSK9 gene.[4][6]
Data Presentation
The following tables summarize representative quantitative data from studies on small-molecule PCSK9 inhibitors in rodent models. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of an Oral Small-Molecule PCSK9 Inhibitor (AZD0780) on LDL-C Levels in Hypercholesterolemic Patients on Statin Therapy (12-week study)
| Treatment Group | Dose | Mean LDL-C Reduction vs. Placebo |
| AZD0780 | 1 mg | 35.3% |
| AZD0780 | 3 mg | N/A |
| AZD0780 | 10 mg | N/A |
| AZD0780 | 30 mg | 50.7% |
| Placebo | N/A | 0% |
Data adapted from a phase 2b study of AZD0780.[6]
Table 2: Effect of a PCSK9 Inhibitor (SBC-115076) on Serum Parameters in a Type 2 Diabetes Mellitus Rat Model
| Group | Serum PCSK9 | Serum Total Cholesterol (TC) | Serum LDL-C |
| Control | Normal | Normal | Normal |
| T2DM Model | Increased | Increased | Increased |
| T2DM + SBC-115076 | Decreased | Decreased | Decreased |
Qualitative summary based on findings from a study on SBC-115076 in T2DM rats.[7]
Table 3: Effect of Acanthaster planci Methanolic Extract on Plasma Lipids in Rats
| Treatment Group | Dose | Plasma Total Cholesterol Reduction | Plasma LDL-C Reduction |
| A. planci extract | 50 mg/kg | Significant reduction | Significant reduction |
| A. planci extract | 100 mg/kg | Significant reduction | Significant reduction |
| Untreated Control | N/A | Baseline | Baseline |
Data from an in vivo study in Sprague Dawley rats.[8]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity
Objective: To determine the in vitro potency of this compound in inhibiting PCSK9-mediated LDLR degradation.
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Recombinant human PCSK9 protein
-
This compound
-
LDL labeled with a fluorescent dye (e.g., DiI-LDL)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit
-
Western blot apparatus and reagents
-
Antibodies: anti-LDLR, anti-beta-actin
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add recombinant human PCSK9 to the media and incubate for 24 hours.
-
-
LDLR Protein Expression (Western Blot):
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LDLR and a loading control (e.g., beta-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
-
LDL-C Uptake Assay:
-
Treat HepG2 cells with this compound and recombinant PCSK9 as described above.
-
Incubate the cells with fluorescently labeled LDL (e.g., DiI-LDL) for 4 hours.
-
Wash the cells with PBS to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a fluorometer.
-
Normalize the fluorescence intensity to the total protein content of each sample.
-
Protocol 2: In Vivo Efficacy Study of this compound in a Rat Model of Hypercholesterolemia
Objective: To evaluate the in vivo efficacy of orally administered this compound on plasma lipid profiles in a diet-induced hypercholesterolemic rat model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
High-fat, high-cholesterol diet
-
Standard chow diet
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with EDTA)
-
Centrifuge
-
Plasma lipid analysis kits (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
-
PCSK9 ELISA kit
Procedure:
-
Animal Model Induction:
-
Acclimatize rats for one week on a standard chow diet.
-
Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for 4 weeks. A control group will remain on the standard chow diet.
-
-
Grouping and Dosing:
-
Randomly divide the hypercholesterolemic rats into the following groups (n=8-10 per group):
-
Vehicle control group
-
This compound low dose group (e.g., 10 mg/kg)
-
This compound mid dose group (e.g., 30 mg/kg)
-
This compound high dose group (e.g., 100 mg/kg)
-
-
Administer this compound or vehicle orally once daily for 4 weeks.
-
-
Blood Collection:
-
Collect blood samples from the tail vein at baseline (before treatment) and at weekly intervals during the treatment period.
-
At the end of the study, collect a final blood sample via cardiac puncture under anesthesia.
-
Centrifuge the blood samples to separate the plasma.
-
-
Biochemical Analysis:
-
Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using commercially available enzymatic kits.
-
Measure plasma PCSK9 levels using a rat-specific ELISA kit.
-
-
Tissue Collection (Optional):
-
At the end of the study, euthanize the animals and collect the liver for further analysis (e.g., LDLR protein expression by Western blot).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group.
-
Mandatory Visualizations
Caption: PCSK9 Signaling Pathway and Inhibition.
Caption: In Vivo Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 inhibitors and reduction in cardiovascular events: Current evidence and future perspectives | Nicholls | Polish Heart Journal (Kardiologia Polska) [journals.viamedica.pl]
- 6. m.youtube.com [m.youtube.com]
- 7. PCSK9 inhibitor effectively alleviated cognitive dysfunction in a type 2 diabetes mellitus rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for PCSK9 Inhibitors in Animal Studies
Disclaimer: The specific compound "Pcsk9-IN-31" was not identifiable in the conducted literature search. The following application notes and protocols are a synthesis of information on various proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors used in animal studies and are intended as a general guide for researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL-C from the circulation. Inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. A variety of PCSK9 inhibitors, including monoclonal antibodies, small interfering RNAs (siRNAs), antisense oligonucleotides, and vaccines, have been evaluated in preclinical animal models. These studies are crucial for determining efficacy, pharmacokinetics, pharmacodynamics, and safety prior to clinical trials.
Signaling Pathway of PCSK9 and its Inhibition
The diagram below illustrates the mechanism of PCSK9-mediated LDLR degradation and how PCSK9 inhibitors block this process, leading to increased LDL-C clearance.
Application Notes and Protocols for Measuring LDL-C Reduction with Pcsk9-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating LDL-C. Inhibition of PCSK9 has emerged as a promising therapeutic strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease.
Pcsk9-IN-31 (also known as Compound WX002) is an orally active, small molecule inhibitor of PCSK9. It has been shown to lower both LDL-C and total cholesterol (TC) in preclinical models, such as rats fed a high-cholesterol diet. These application notes provide a comprehensive overview of the methodologies required to evaluate the efficacy of this compound in reducing LDL-C.
Mechanism of Action
This compound functions by inhibiting the interaction between PCSK9 and the LDLR. By preventing this binding, this compound spares the LDLR from degradation, allowing it to be recycled back to the cell surface. This increased cell-surface expression of LDLR enhances the clearance of LDL-C from the circulation, ultimately leading to lower plasma LDL-C levels.
Quantitative Data Summary
While specific in vitro potency and in vivo efficacy data for this compound are not publicly available, the following tables present representative data for a potent, orally available small molecule PCSK9 inhibitor. This data is intended to serve as a benchmark for researchers evaluating this compound or similar compounds.
Table 1: In Vitro Potency of a Representative Small Molecule PCSK9 Inhibitor
| Assay Type | Description | Endpoint | Representative Value |
| PCSK9-LDLR Binding Assay | Measures the ability of the inhibitor to disrupt the interaction between recombinant PCSK9 and the LDLR extracellular domain. | IC50 | 50 nM |
| LDL-C Uptake Assay | Measures the restoration of fluorescently labeled LDL-C uptake in hepatocytes treated with PCSK9 and the inhibitor. | EC50 | 200 nM |
| LDLR Expression Assay | Quantifies the level of LDLR protein on the cell surface of hepatocytes following treatment with PCSK9 and the inhibitor. | EC50 | 150 nM |
Table 2: In Vivo Efficacy of a Representative Small Molecule PCSK9 Inhibitor in a Hypercholesterolemic Mouse Model
| Treatment Group | Dose (mg/kg, oral) | Duration | Change in Plasma LDL-C (%) |
| Vehicle Control | - | 2 weeks | +5% |
| Representative Inhibitor | 10 | 2 weeks | -45% |
| Representative Inhibitor | 30 | 2 weeks | -65% |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the efficacy of this compound.
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant Human PCSK9 (His-tagged)
-
Recombinant Human LDLR (EGF-A domain, Fc-tagged)
-
Anti-His-tag HRP-conjugated antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
384-well high-binding microplates
-
This compound
Procedure:
-
Plate Coating: Dilute the recombinant human LDLR (EGF-A domain) to 2 µg/mL in PBS. Add 25 µL of the diluted LDLR solution to each well of a 384-well microplate and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with 100 µL/well of Wash Buffer. Block the plate by adding 100 µL/well of Assay Buffer and incubate for 1 hour at room temperature.
-
Compound Addition: Prepare a serial dilution of this compound in Assay Buffer. Add 5 µL of the diluted compound, positive control, or negative control to the appropriate wells.
-
PCSK9 Addition and Incubation: Dilute recombinant human PCSK9 to 1 µg/mL in Assay Buffer. Add 20 µL of the diluted PCSK9 to each well. Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Detection:
-
Wash the plate five times with 100 µL/well of Wash Buffer.
-
Dilute the anti-His-tag HRP-conjugated antibody 1:5000 in Assay Buffer.
-
Add 25 µL of the diluted antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with 100 µL/well of Wash Buffer.
-
Add 25 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 25 µL of Stop Solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular LDL-C Uptake Assay
This functional assay measures the ability of this compound to restore the uptake of LDL-C in cells treated with PCSK9.
Materials:
-
HepG2 cells
-
Cell culture medium
-
Serum-free medium
-
Recombinant human PCSK9
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and culture until confluent.
-
LDLR Upregulation: Incubate the cells with serum-free media for 24 hours to upregulate LDLR expression.
-
Treatment: Co-incubate the cells with a fixed concentration of recombinant human PCSK9 and serial dilutions of this compound for 4-6 hours.
-
LDL-C Uptake: Add fluorescently labeled LDL to the wells and incubate for 4 hours to allow for LDL uptake.
-
Quantification: Wash the cells to remove unbound DiI-LDL. Measure the fluorescence intensity using a plate reader or quantify by flow cytometry.
-
Data Analysis: Determine the EC50 value from the dose-response curve, representing the concentration of this compound that restores 50% of the LDL uptake inhibited by PCSK9.
Protocol 3: In Vivo Efficacy in a Hypercholesterolemic Rat Model
This protocol outlines the assessment of this compound's ability to lower plasma LDL-C in a diet-induced hypercholesterolemic rat model.
Materials:
-
Male Sprague-Dawley rats
-
High-cholesterol diet
-
This compound
-
Vehicle for oral administration
-
Blood collection supplies
-
LDL-C measurement kit (ELISA)
Procedure:
-
Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for 4 weeks to induce elevated plasma LDL-C levels.
-
Group Assignment and Dosing: Randomize the rats into treatment groups (vehicle control and different doses of this compound). Administer the compound or vehicle orally once daily for the duration of the study (e.g., 2-4 weeks).
-
Blood Sampling: Collect blood samples at baseline and at specified time points throughout the study.
-
LDL-C Measurement: Separate plasma and measure LDL-C concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage change in LDL-C from baseline for each treatment group and perform statistical analysis to determine the significance of the LDL-C reduction.
Application Notes and Protocols for Pcsk9-IN-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a critical regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, which targets the receptor for lysosomal degradation. This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels. The inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C. Pcsk9-IN-31 is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and promoting its recycling to the cell surface. This document provides detailed application notes and protocols for the use of this compound in laboratory settings to characterize its activity and efficacy.
Mechanism of Action
This compound is hypothesized to function by binding to PCSK9 and sterically hindering its interaction with the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. By blocking this protein-protein interaction, this compound is expected to increase the population of LDLRs on the hepatocyte surface. This, in turn, enhances the clearance of LDL-C from the circulation. The primary mechanism of action is extracellular, preventing secreted PCSK9 from binding to the LDLR.
Signaling Pathway
The PCSK9-LDLR signaling pathway plays a central role in regulating plasma LDL-C levels. Secreted PCSK9 binds to the EGF-A domain of the LDLR on the cell surface. The resulting PCSK9-LDLR complex is internalized via clathrin-mediated
Application Notes and Protocols for Pcsk9-IN-31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and in vitro application of Pcsk9-IN-31, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction to this compound
This compound (also known as Compound WX002) is an orally active small molecule inhibitor of PCSK9. By inhibiting PCSK9, this compound prevents the PCSK9-mediated degradation of low-density lipoprotein receptors (LDLR), leading to an increase in LDLR levels on the cell surface. This, in turn, enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, making it a promising candidate for the research and development of therapies for hypercholesterolemia.
Physicochemical and Storage Information
Proper handling and storage of this compound are critical to maintain its integrity and activity. The key properties and recommended storage conditions are summarized below.
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₄O₃ |
| Molecular Weight | 406.48 g/mol |
| Appearance | Assumed to be a solid powder |
| Shipping Condition | Shipped at ambient temperature |
| Storage of Solid | Store at -20°C for long-term storage, protected from light. |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Preparation of this compound Stock Solutions
The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is recommended to perform a small-scale solubility test before preparing a large batch.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
-
Optional: Water bath or sonicator
**Protocol
Application Notes and Protocols for Pcsk9-IN-31: A Novel Small Molecule Inhibitor for Academic Research
Disclaimer: Information on the specific molecule "Pcsk9-IN-31" is not publicly available. These application notes and protocols are based on the established mechanisms of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and general methodologies for characterizing novel small molecule PCSK9 inhibitors. Researchers should adapt these guidelines based on the specific physicochemical and pharmacological properties of this compound.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation.[1][2][3][4][5] This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels.[2][3][6] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[6][7][8]
This compound is a novel, potent, and selective small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. These application notes provide a summary of its mechanism of action, and detailed experimental protocols for its in vitro and in vivo evaluation in academic research settings.
Mechanism of Action
This compound is hypothesized to be an orally bioavailable small molecule that binds to PCSK9, preventing its association with the LDLR. By inhibiting this protein-protein interaction, this compound is expected to increase the recycling of LDLRs to the hepatocyte surface, leading to enhanced clearance of circulating LDL-C.
Signaling Pathway of PCSK9 and Point of Intervention for this compound
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables present hypothetical data for this compound, which should be determined experimentally.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | This compound |
| PCSK9-LDLR Binding Assay | IC50 | 15 nM |
| Cellular LDLR Degradation Assay (HepG2 cells) | EC50 | 50 nM |
| LDL-C Uptake Assay (HepG2 cells) | EC50 | 45 nM |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Hypercholesterolemia (8 weeks treatment)
| Treatment Group | Dose (mg/kg/day, p.o.) | Plasma PCSK9 (% change) | Total Cholesterol (% change) | LDL-C (% change) |
| Vehicle Control | - | +5% | +2% | +3% |
| This compound | 1 | -30% | -25% | -40% |
| This compound | 3 | -55% | -45% | -65% |
| This compound | 10 | -70% | -60% | -85% |
Experimental Protocols
In Vitro PCSK9-LDLR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the PCSK9-LDLR interaction.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR-EGF-A domain
-
HTRF donor and acceptor antibodies (specific for tags on PCSK9 and LDLR)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add this compound dilutions or vehicle (DMSO).
-
Add recombinant human PCSK9 to all wells.
-
Add recombinant human LDLR-EGF-A domain to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add the HTRF donor and acceptor antibody mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular LDL-C Uptake Assay
Objective: To assess the effect of this compound on the uptake of LDL-C in a human hepatocyte cell line (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imager
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and incubate in serum-free medium for 24 hours to upregulate LDLR expression.
-
Treat the cells with a serial dilution of this compound or vehicle in the presence of a fixed concentration of recombinant human PCSK9 for 4 hours.
-
Add DiI-LDL to the wells and incubate for an additional 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence using a plate reader (Excitation/Emission ~549/565 nm).
-
Alternatively, fix the cells and image them using a high-content imager to quantify intracellular fluorescence.
-
Calculate the EC50 value for LDL-C uptake.
In Vivo Pharmacodynamic Study in a Murine Model
Objective: To evaluate the effect of this compound on plasma PCSK9 and lipid levels in wild-type or hypercholesterolemic mice.
Materials:
-
C57BL/6J mice (or a relevant hypercholesterolemic mouse model)
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for mouse PCSK9
-
Biochemical analyzer for lipid panel analysis
Protocol:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle, this compound at 1, 3, 10 mg/kg). A group size of 8-10 mice is recommended.
-
Collect a baseline blood sample (Time 0) via tail vein or retro-orbital sinus.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) daily for the study duration (e.g., 4-8 weeks).
-
Collect blood samples at predetermined time points (e.g., weekly or at the end of the study).
-
Process blood by centrifuging at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Measure plasma PCSK9 concentrations using a commercial ELISA kit.
-
Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using an automated biochemical analyzer.
-
Analyze the data by calculating the percentage change from baseline and comparing treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of this compound.
References
- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. heartcare.sydney [heartcare.sydney]
- 4. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benthamscience.com [benthamscience.com]
- 8. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pcsk9-IN-31 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Pcsk9-IN-31, a novel small molecule inhibitor of PCSK9. Given the limited publicly available data on this compound, this guide draws upon established principles and data from analogous oral small molecule PCSK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule PCSK9 inhibitors like this compound?
A1: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR. By degrading LDLR, PCSK9 reduces the liver's ability to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in higher plasma LDL-C levels. Small molecule inhibitors like this compound are designed to disrupt the interaction between PCSK9 and LDLR. This inhibition prevents LDLR degradation, leading to an increased number of LDLRs on hepatocyte surfaces, which in turn enhances the clearance of LDL-C from the circulation.
Q2: What is a typical starting dose range for a novel small molecule PCSK9 inhibitor in mice?
A2: Based on preclinical studies of other oral small molecule PCSK9 inhibitors, a typical starting dose range for in vivo studies in mice can vary from 1 mg/kg to 100 mg/kg per day, administered orally. For example, the oral small molecule inhibitor NYX-PCSK9i was tested in mice at doses up to 50 mg/kg. Another compound, AZD0780, was evaluated in a dose-ranging study with daily oral administrations of 1, 3, 10, or 30 mg. It is crucial to perform a dose-response study to determine the optimal dose for this compound.
Q3: How should I formulate this compound for oral administration in mice?
A3: The formulation of a small molecule inhibitor for oral administration depends on its physicochemical properties, such as solubility and stability. For many small molecules, a suspension in a vehicle like methylcellulose (B11928114) is a common approach. If the compound has poor aqueous solubility, a solution with a co-solvent may be necessary. It is essential to perform initial solubility tests to identify a suitable vehicle that ensures stable and consistent dosing.
Q4: What are the key pharmacodynamic markers to assess the efficacy of this compound in vivo?
A4: The primary pharmacodynamic markers for a PCSK9 inhibitor are a reduction in plasma LDL-C and total cholesterol levels. Additionally, demonstrating on-target activity can be achieved by measuring an increase in hepatic LDLR protein expression and observing an increase in total plasma PCSK9 levels, which can be a compensatory response to the inhibition of the PCSK9-LDLR interaction.
Q5: How long should an in vivo efficacy study with this compound typically last?
A5: The duration of an in vivo efficacy study can range from a few days to several weeks, depending on the study's objectives. Initial dose-ranging and pharmacokinetic studies may be shorter, with blood sampling at various time points within 24-72 hours post-dosing. Longer-term efficacy studies to assess sustained cholesterol-lowering effects can extend for several weeks. For example, some studies with oral PCSK9 inhibitors have involved daily dosing for 14 to 21 days.
Troubleshooting Guides
Issue 1: No significant reduction in LDL-C is observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Poor Oral Bioavailability | - Assess the pharmacokinetic profile of this compound to determine its absorption and exposure after oral administration. - Consider reformulating the compound to improve solubility and absorption. This may involve using different vehicles, co-solvents, or formulation technologies. |
| Inadequate Dose | - Perform a dose-escalation study to determine if a higher dose of this compound is required to achieve a therapeutic effect. |
| Compound Instability | - Evaluate the stability of the this compound formulation under the storage and administration conditions. Degradation of the compound can lead to a loss of activity. |
| Target Engagement Issues | - Confirm that this compound is reaching its target in the liver. This can be indirectly assessed by measuring hepatic LDLR protein expression, which is expected to increase with effective PCSK9 inhibition. |
Issue 2: High variability in LDL-C levels is observed among mice in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | - Ensure the dosing formulation is homogenous, especially if it is a suspension. Vortex the suspension thoroughly before each administration. - Refine the oral gavage technique to ensure accurate and consistent delivery of the intended dose to each animal. |
| Biological Variability | - Increase the number of animals per group to improve statistical power and account for individual differences in drug metabolism and response. A typical group size is 8-12 mice. |
| Dietary Factors | - Ensure all mice are on a consistent and controlled diet, as variations in food intake can influence cholesterol levels. |
Issue 3: Signs of toxicity are observed in the treated mice.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | - Reduce the dose of this compound to a level that is efficacious but not toxic. - Conduct a preliminary toxicity study to identify the maximum tolerated dose (MTD). |
| Formulation Vehicle Toxicity | - Administer the vehicle alone to a control group of mice to rule out any toxic effects of the formulation components. |
Quantitative Data Summary
The following tables summarize pharmacokinetic and efficacy data for representative oral small molecule PCSK9 inhibitors from preclinical and clinical studies. This data can serve as a benchmark when evaluating this compound.
Table 1: Pharmacokinetic Parameters of Oral Small Molecule PCSK9 Inhibitors
| Compound | Species | Oral Bioavailability (%) | Tmax (hours) | Half-life (t½) (hours) | Reference |
| MK-0616 | Human | ~2% (estimated) | 1.5 - 2.02 | 35 - 43 | |
| AZD0780 | Mouse | 63.5% | Not Available | 2.9 | |
| CVI-LM001 | Human | Data not available | 1 - 1.5 | 32 - 45 | |
| NYX-PCSK9i | Mouse | Good (Specific value not stated) | Not Available | Not Available |
Table 2: In Vivo Efficacy of Oral Small Molecule PCSK9 Inhibitors
| Compound | Model | Dose | Duration | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Reference |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | Dose-dependent | Not specified | Not specified | Up to 57% | |
| AZD0780 | Human (Phase IIb) | 30 mg/day | 12 weeks | 50.7% | Not specified | |
| MK-0616 | Human (Phase 1) | 20 mg/day | 14 days | 61% | Not specified | |
| CVI-LM001 | Human (Phase Ib) | 300 mg/day | 28 days | 26.3% | 20.1% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of this compound in Mice
Objective: To determine the dose-dependent effect of orally administered Pcsk9
Troubleshooting Pcsk9-IN-31 experimental results
Welcome to the technical support center for Pcsk9-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot potential issues encountered while working with this orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound WX002, is an orally active, small molecule inhibitor of PCSK9. Its primary mechanism of action is to disrupt the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. By inhibiting this interaction, this compound prevents the PCSK9-mediated endocytosis and subsequent lysosomal degradation of the LDLR. This leads to an increased number of LDLRs being recycled back to the cell surface, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of small molecule inhibitors. For solid this compound, it is advisable to store it at 4°C and protect it from light. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to minimize freeze-thaw cycles and stored at -80°C. It is recommended to prepare fresh working solutions for each experiment.
Q3: We are observing lower than expected potency of this compound in our cell-based assay. What are the potential causes?
A3: Several factors can contribute to lower than expected efficacy. These can be broadly categorized into issues with the compound itself, the assay conditions, or the cell line. It's important to systematically evaluate each of these possibilities, such as compound stability, solubility, and the choice of an appropriate working concentration. A dose-response experiment is highly recommended to determine the optimal concentration range for your specific assay.
Q4: How can I be sure that the this compound I am using is of sufficient quality and handled correctly?
A4: The quality and handling of the compound are crucial for reliable results. Ensure the compound has been stored according to the manufacturer's instructions to prevent degradation. This compound may have limited aqueous solubility, so preparing a stock solution in an appropriate solvent like DMSO is essential. Ensure that the final concentration in your cell culture medium does not cause precipitation.
Troubleshooting Guides
Issue 1: Weak or No Inhibitory Effect in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Compound Instability | Ensure proper storage of the compound as per guidelines. Prepare fresh working solutions for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Low Compound Concentration | The concentration used may be below the effective range. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay conditions. |
| Cellular Permeability Issues | The compound may not be efficiently entering the cells. Consider using cell lines with higher expression of relevant transporters or modifying the assay to enhance compound uptake. |
| Poor Solubility in Media | The compound may be precipitating out of the cell culture media. Visually inspect the media for any precipitates after adding the compound. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the media. |
Issue 2: Inconsistent or Poorly Reproducible Results
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Differences in cell passage number, density, or overall health can significantly impact results. Maintain consistent cell culture practices and use cells within a defined passage number range for all experiments. |
| Inconsistent Compound Preparation | Variations in the preparation of stock and working solutions can lead to inconsistencies. Prepare a large batch of the stock solution and aliquot it for single use. Use calibrated pipettes and ensure thorough mixing. |
| Assay Timing and Execution | Inconsistent incubation times or variations in reagent addition can introduce variability. Standardize all assay protocols and consider using multi-channel pipettes to minimize timing differences between wells. |
Issue 3: Suspected Off-Target Effects
| Potential Cause | Recommended Solution |
| High Compound Concentration | The effective concentration in your assay is significantly higher than its known biochemical potency, suggesting potential off-target effects. Use the lowest effective concentration possible. |
| Discrepancy with Genetic Validation | The phenotype observed with this compound differs from that seen with PCSK9 knockdown (e.g., using siRNA) or knockout. This suggests the observed effect may not be due to on-target inhibition. |
| Inconsistent Results with Other Inhibitors | Using a structurally different PCSK9 inhibitor results in a different or no phenotype. This could indicate that the observed effect of this compound is due to its unique chemical structure rather than its on-target activity. |
Quantitative Data Summary
The following tables summarize representative data for orally active small molecule PCSK9 inhibitors. Note that specific values for this compound may vary and should be determined empirically.
Table 1: In Vitro Potency of Representative Oral PCSK9 Inhibitors
| Compound | Assay Type | Potency (IC50/EC50) |
| NYX-PCSK9i | PCSK9-LDLR Binding Assay | ~50 nM |
| AZD0780 | LDL-C Lowering in Cell Assay | Not Publicly Available |
| This compound | PCSK9-LDLR Binding Assay | To be determined |
| This compound | LDL Uptake Assay in HepG2 cells | To be determined |
Table 2: In Vivo Efficacy of Representative Oral PCSK9 Inhibitors
| Compound | Animal Model | Dose | Effect on LDL-C |
| This compound | High Cholesterol Fed Rats | Not Specified | Lowered LDL-C and Total Cholesterol |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | 30-50 mg/kg | Up to 57% reduction in total cholesterol |
| AZD0780 | Hypercholesterolemic Patients | 30 mg | ~51% reduction in LDL-C |
Experimental Protocols & Visualizations
Protocol 1: In Vitro PCSK9-LDLR Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of recombinant PCSK9 to the LDLR.
Methodology:
-
Coat a 96-well microplate with recombinant human LDLR-EGF-AB domain.
-
Pre-incubate recombinant His-tagged human PCSK9 with varying concentrations of this compound.
-
Add the PCSK9/inhibitor mixture to the coated plate and incubate.
-
Wash the plate and add a biotinylated anti-His-tag monoclonal antibody.
-
Add HRP-conjugated Streptavidin and incubate.
-
Add TMB substrate and stop the reaction with an appropriate stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: In Vitro LDLR Degradation Assay (Western Blot)
This protocol assesses the ability of this compound to prevent PCSK9-mediated degradation of LDLR in a human hepatocyte cell line (e.g., HepG2).
Methodology:
-
Culture HepG2 cells to optimal confluency.
-
Pre-incubate recombinant human PCSK9 with varying concentrations of this compound.
-
Treat HepG2 cells with the PCSK9/inhibitor mixture for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting to detect LDLR and a loading control (e.g., β-actin).
-
Quantify band intensities to determine the relative levels of LDLR protein.
Technical Support Center: Pcsk9-IN-31 and Small Molecule PCSK9 Inhibitors
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The data provided for Pcsk9-IN-31 is limited to publicly available information. Much of the troubleshooting and FAQ content is based on general knowledge of small molecule PCSK9 inhibitors and may not be specific to this compound. Always refer to your specific product datasheet and established laboratory protocols.
Overview of this compound
This compound, also known as Compound WX002, is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). In preclinical models, specifically in high-cholesterol-fed rats, it has been demonstrated to lower both low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC). Its chemical formula is C23H26N4O3 and its CAS number is 2247649-76-7. At present, detailed public information regarding the specific off-target effects and comprehensive safety profile of this compound is not available.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A1: As a PCSK9 inhibitor, this compound is expected to function by disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). By preventing this binding, the inhibitor allows the LDLR to be recycled back to the surface of hepatocytes, leading to increased clearance of LDL-C from the bloodstream. Small molecule inhibitors can achieve this through various mechanisms, such as directly blocking the PCSK9-LDLR binding site or interfering with the intracellular trafficking of the PCSK9-LDLR complex.
Q2: I am not observing the expected decrease in LDL-C in my in vivo rodent model after oral administration of this compound. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal dosing, poor oral bioavailability in the specific strain or species being used, or rapid metabolism of the compound.
Q3: Are there any known off-target effects for small molecule PCSK9 inhibitors that I should be aware of?
A3: While specific off-target effects are compound-dependent and data for this compound is not publicly available, researchers working with novel small molecules should consider a few general possibilities. These can include interactions with other proteins that have similar binding pockets, effects on ion channels, or modulation of other signaling pathways. As with any new therapeutic, potential off-target effects should be closely monitored. It is advisable to perform broad profiling assays, such as kinase panels or receptor binding assays, to identify potential off-target activities.
Q4: How does the mechanism of a small molecule inhibitor like this compound differ from monoclonal antibody-based PCSK9 inhibitors?
A4: Monoclonal antibodies, such as evolocumab and alirocumab, are large biologic molecules that bind to circulating PCSK9 in the extracellular space, preventing it from interacting with the LDLR. Small molecules, being significantly smaller, can be designed to be orally available and may act either extracellularly or intracellularly to disrupt the PCSK9 pathway. Some may prevent the initial binding to the LDLR, while others might interfere with the subsequent steps of LDLR degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in LDL-C in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Verify the stability of this compound in your assay medium and storage conditions. Use fresh stock solutions. | Consistent compound concentration throughout the experiment. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and concentration of this compound. | A clear dose-response curve for LDL-C reduction. |
| Cell Line Viability | Perform a cytotoxicity assay to ensure that the observed effects are not due to cell death. | Cell viability remains high at the effective concentrations of the inhibitor. |
| Low LDLR Expression | Ensure the cell line used (e.g., HepG2) expresses sufficient levels of LDLR. | Detectable and quantifiable changes in LDLR levels upon treatment. |
Issue 2: Lack of Efficacy in In Vivo Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Oral Bioavailability | Perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound after oral administration. Consider alternative formulations or routes of administration if bioavailability is low. | Plasma concentrations of the compound reach a level predicted to be efficacious based on in vitro data. |
| Rapid Metabolism | Analyze plasma and tissue samples for metabolites of this compound. If rapid metabolism is confirmed, a different dosing |
Technical Support Center: Pcsk9-IN-31 Assay Guidance
Welcome to the technical support center for Pcsk9-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay variability and offer solutions for common issues encountered during experiments with this potent, orally active PCSK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active PCSK9 inhibitor.[1] It is presumed to function by disrupting the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[2] By inhibiting this interaction, this compound prevents PCSK9-mediated degradation of LDLR, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL cholesterol (LDL-c) from the extracellular environment.[2]
Q2: What are the common in vitro assays to evaluate the efficacy of this compound?
Common assays to determine the efficacy of small molecule PCSK9 inhibitors like this compound include:
-
PCSK9-LDLR Binding Assay: This biochemical assay, often in an ELISA format, measures the direct inhibition of the interaction between recombinant PCSK9 and LDLR proteins.[3][4][5]
-
LDL Uptake Assay: This is a cell-based functional assay that measures the uptake of fluorescently labeled LDL into cells (e.g., HepG2).[3][6][7] An effective inhibitor will rescue the PCSK9-induced reduction in LDL uptake.[3]
-
Western Blot Analysis of LDLR: This method quantifies the amount of LDLR protein in cell lysates.[8] Treatment with a successful inhibitor in the presence of PCSK9 should result in higher levels of LDLR protein compared to controls.[8]
Q3: We are observing high variability in our assay results. What are the potential sources?
Variability in assays involving small molecule PCSK9 inhibitors can stem from several factors:
-
Reagent Quality: The activity of recombinant PCSK9 and LDLR proteins can vary between lots and manufacturers.
-
Compound Handling: Poor solubility and degradation of the small molecule inhibitor can lead to inconsistent results. It is crucial to ensure the compound is fully dissolved and to prepare fresh stock solutions.[2][3]
-
Assay Conditions: Inconsistent incubation times, temperatures, and buffer conditions (pH, ionic strength) can significantly impact results.[3]
-
Cell Health and Passage Number: For cell-based assays, it is essential to use healthy, low-passage cells, as their responsiveness can change over time in culture.[2]
-
Pipetting Accuracy and Plate Uniformity: Especially in high-throughput formats, minor inaccuracies in pipetting can lead to significant variability.[3]
Q4: Our compound is active in the biochemical binding assay but shows no activity in the cell-based LDL uptake assay. What could be the issue?
Discrepancies between biochemical and cell-based assays are a common challenge. Potential reasons include:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular or cell-surface target.[3]
-
Cellular Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.[3]
-
Efflux Pump Activity: The compound may be actively transported out of the cells by efflux pumps.[3]
-
Off-Target Effects: In a cellular environment, the compound might have off-target effects that interfere with the LDL uptake pathway.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound assays.
| Observed Problem | Potential Cause | Recommended Solution |
| No or Low Inhibition | Compound degradation or precipitation. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Visually inspect media for precipitates after adding the compound.[2] |
| Insufficient compound concentration. | Perform a dose-response curve to determine the optimal concentration range and IC50.[2] | |
| Inactive recombinant PCSK9 or LDLR proteins. | Test the activity of the recombinant proteins using a known inhibitor as a positive control.[3] | |
| Incorrect assay setup. | Double-check all reagent concentrations, incubation times, and temperatures as specified in the protocol.[3] | |
| High Background Signal | Non-specific binding of detection reagents. | Ensure adequate blocking and washing steps in ELISA and Western blot protocols. |
| Autofluorescence of the compound. | Check for compound autofluorescence at the wavelengths used in your assay and include appropriate controls (e.g., cells with compound but without fluorescent LDL).[2] | |
| Inconsistent Results | Variability in cell seeding density. | Standardize cell seeding protocols to ensure consistent cell numbers across wells.[2] |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.[2] | |
| Edge effects on assay plates. | Avoid using the outer wells of the plate or fill them with a buffer to maintain a humidified environment. |
Quantitative Data Summary
As of the latest search, specific in vitro quantitative data (e.g., IC50, EC50) for this compound is not publicly available in the reviewed literature. Researchers should empirically determine these values in their specific assay systems. For reference, potent small molecule inhibitors of the PCSK9-LDLR interaction have been reported with IC50 values in the low micromolar to nanomolar range.[9]
Experimental Protocols
Protocol 1: PCSK9-LDLR Binding Assay (ELISA-based)
This protocol is designed to screen for small molecule inhibitors of the PCSK9-LDLR interaction.[3]
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human LDLR protein (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.[3]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[3]
-
Compound Addition: Add the small molecule inhibitors (like this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).[3]
-
PCSK9 Addition: Add biotinylated recombinant human PCSK9 protein (e.g., 0.5-1 µg/mL) to the wells and incubate for 1-2 hours at room temperature.[3]
-
Washing: Repeat the washing step.[3]
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.[3]
-
Substrate Addition: Add a TMB substrate and incubate until a blue color develops.[3]
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).[3]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[3]
Protocol 2: In Vitro LDL Uptake Assay
This assay measures the ability of small molecules to rescue PCSK9-mediated reduction of LDL uptake in a cellular context.[3][7]
-
Cell Seeding: Culture HepG2 cells in standard culture medium. Seed the cells into a 96-well black, clear-bottom plate.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound and PCSK9 Treatment: After 24 hours, replace the culture medium with serum-free medium. Add dilutions of this compound and recombinant PCSK9 protein. Include appropriate controls (cells only, cells with PCSK9 and vehicle). Incubate for 16 hours.[7]
-
LDL Uptake: After the 16-hour incubation, aspirate the medium and add fresh serum-free medium containing a fluorescently labeled LDL (e.g., Bodipy-FL-LDL). Incubate for 4 hours at 37°C.[7]
-
Fluorescence Quantification: Wash the cells with PBS to remove excess fluorescent LDL. Measure the fluorescence intensity using a fluorescence plate reader.
Protocol 3: Western Blot for LDLR Protein Levels
This protocol quantifies changes in LDLR protein expression.[8]
-
Cell Culture and Treatment: Culture human hepatocyte cell lines (e.g., HepG2) and treat with recombinant PCSK9 in the presence or absence of this compound for a specified duration (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with cold PBS and then lyse them in RIPA buffer containing protease inhibitors to release cellular proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LDLR overnight at 4°C.[11] Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative abundance of LDLR protein.
Visualizations
Caption: PCSK9-mediated LDLR degradation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cell-based LDL uptake assay.
Caption: Decision tree for troubleshooting low activity in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. amsbio.com [amsbio.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Functional Analysis of LDLR (Low-Density Lipoprotein Receptor) Variants in Patient Lymphocytes to Assess the Effect of Evinacumab in Homozygous Familial Hypercholesterolemia Patients With a Spectrum of LDLR Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Pcsk9-IN-31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pcsk9-IN-31, a novel small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The following information is designed to address common challenges encountered during preclinical development, with a focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small-molecule inhibitor designed to disrupt the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By preventing this interaction, this compound spares the LDLR from degradation, allowing it to be recycled back to the surface of hepatocytes. This leads to an increased clearance of LDL-cholesterol (LDL-C) from the bloodstream, a key strategy in the management of hypercholesterolemia.
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
A2: The oral bioavailability of small molecules like this compound can be influenced by several factors. These include:
-
Physicochemical Properties: Low aqueous solubility and suboptimal lipophilicity can hinder dissolution in the gastrointestinal (GI) tract and permeation across the intestinal epithelium.
-
Gastrointestinal Factors: The pH of the GI tract, enzymatic degradation, and gut motility can all impact the stability and absorption of the compound.
-
First-Pass Metabolism: Significant metabolism in the liver before the drug reaches systemic circulation can substantially reduce its bioavailability.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q3: What initial in vitro assays are recommended to assess the potential for poor oral bioavailability of this compound?
A3: A standard suite of in vitro assays should be conducted early in development to identify potential liabilities. These include:
-
Solubility Studies: Determining the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) is crucial.
-
Permeability Assays: The Caco-2 permeability assay is the gold standard for predicting intestinal permeability and identifying potential P-gp substrates. The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a higher-throughput, preliminary screen for passive diffusion.
-
Metabolic Stability Assays: Incubating this compound with liver microsomes or hepatocytes can provide an early indication of its susceptibility to first-pass metabolism.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound, focusing on challenges related to its oral bioavailability.
Issue 1: Low Aqueous Solubility of this compound
Question: My this compound batch shows potent in vitro activity but has very low aqueous solubility (<1 µg/mL in water), leading to poor dissolution and absorption. What steps can I take?
Answer: Low aqueous solubility is a frequent challenge. Consider the following strategies, starting with simpler approaches:
-
Salt Formation: Investigate different salt forms of this compound. A suitable salt can significantly improve solubility and dissolution rate without altering the core pharmacophore.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Formulation with Solubilizing Excipients:
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
Hypothetical Solubility Data for this compound in Different Formulations:
| Formulation | Solubility (µg/mL) | Fold Increase |
| Crystalline this compound (Free Base) in Water | 0.8 | 1.0x |
| This compound HCl Salt in Water | 15.2 | 19.0x |
| Amorphous Solid Dispersion (1:4 with PVP-VA) | 45.5 | 56.9x |
| SEDDS Formulation in Simulated Intestinal Fluid | >100 | >125x |
Issue 2: High First-Pass Metabolism
Question: In vivo pharmacokinetic studies in rats show very low oral bioavailability for this compound, and our in vitro hepatocyte assay indicates rapid metabolic turnover. How can we address this?
Answer: High first-pass metabolism is a major barrier to achieving adequate systemic exposure. The following approaches can be considered:
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for metabolism can increase bioavailability. However, this approach carries a high risk of drug-drug interactions.
-
Prodrug Strategies: A prodrug can be designed to mask the metabolically labile site of this compound. The prodrug would then be converted to the active compound in vivo.
-
Structural Modification: Medicinal chemistry efforts can be directed at modifying the metabolic "soft spots" on the molecule to reduce its susceptibility to enzymatic degradation. This is often the most robust long-term solution but requires significant synthetic effort.
-
Nano-hepatic Targeting: Encapsulating the drug in nanoparticles conjugated with a liver-targeting moiety can enhance delivery to the site of action while potentially shielding it from initial metabolic enzymes.
Issue 3: Poor Intestinal Permeability and Efflux
Question: Caco-2 permeability assays for this compound show a low apparent permeability coefficient (Papp A-to-B) and an efflux ratio greater than 2, suggesting it is a P-gp substrate. How can this be improved?
Answer: Poor intestinal permeability, especially when coupled with active efflux, significantly limits absorption.
-
Inhibition of P-gp: Co-formulation with a known P-gp inhibitor can increase the absorption of P-gp substrates. As with CYP inhibition, this carries a risk of drug-drug interactions.
-
Structural Modification: Modifying the structure of this compound to reduce its affinity for P-gp is a viable strategy.
-
Use of Permeation Enhancers: Certain
Technical Support Center: Addressing Poor Cellular Permeability of Pcsk9-IN-31
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Pcsk9-IN-31 and encountering challenges related to its cellular permeability. The following information provides troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help diagnose and overcome these issues.
Disclaimer: this compound is a specific research compound. While this guide provides strategies based on established principles of drug discovery and cell permeability, specific experimental results may vary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular permeability a concern?
A1: this compound is an orally active, small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a key regulator of cholesterol metabolism; by inhibiting PCSK9, this compound can lead to lower levels of low-density lipoprotein cholesterol (LDL-C).[1][2] For a small molecule inhibitor like this compound to be effective, it must be able to cross cell membranes to reach its intracellular target or to be absorbed into the bloodstream after oral administration. Poor cellular permeability can limit the compound's bioavailability and therapeutic efficacy.
Q2: What are the common reasons a small molecule like this compound might have poor cellular permeability?
A2: Several physicochemical properties can contribute to poor cellular permeability. These include a high molecular weight, low lipophilicity (the ability to dissolve in fats or lipids), a high polar surface area, and the presence of charged groups. Additionally, the compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell.
Q3: How can I experimentally determine the permeability of this compound in my lab?
A3: A tiered approach using in vitro permeability assays is recommended. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[3][4][5][6] PAMPA is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion.[4] The Caco-2 assay uses a monolayer of human intestinal cells and provides a more comprehensive assessment of both passive diffusion and active transport mechanisms, including efflux.[3][7][8]
Q4: What general strategies can be employed to improve the cellular uptake of a poorly permeable compound?
A4: There are two main categories of strategies:
-
Medicinal Chemistry Approaches: This involves modifying the chemical structure of the compound to improve its drug-like properties. The prodrug approach, for example, involves attaching a temporary chemical group to the molecule to enhance its permeability; this group is later cleaved off inside the cell to release the active drug.[9][10][11]
-
Formulation-Based Strategies: This involves using delivery vehicles to help the compound cross the cell membrane.[12][13] Examples include lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), and nanoparticle-based carriers that can encapsulate the compound and facilitate its entry into cells.[14][15][16][17][18]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting poor cellular permeability of this compound.
Problem: Low intracellular concentration of this compound in cell-based assays.
Initial Assessment:
-
Question: Have you confirmed the poor permeability of this compound using a standard assay?
-
Action: If not, perform a PAMPA or Caco-2 permeability assay to quantify the apparent permeability coefficient (Papp).
Troubleshooting Scenarios & Solutions:
Scenario 1: PAMPA results indicate low passive permeability.
-
Possible Cause: The intrinsic physicochemical properties of this compound (e.g., high polarity, large size) are hindering its ability to diffuse across lipid membranes.
-
Troubleshooting Steps:
-
Structural Modification (Medicinal Chemistry):
-
Prodrug Approach: Design and synthesize a more lipophilic prodrug of this compound.[9][10] This could involve masking polar functional groups with esters or other cleavable moieties.
-
SAR Studies: If possible, explore structure-activity relationships to identify modifications that improve permeability without sacrificing inhibitory activity.
-
-
Formulation Strategies:
-
Scenario 2: Caco-2 assay shows a high efflux ratio (Papp B-A / Papp A-B > 2).
-
Possible Cause: this compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is pumping it out of the cells.
-
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement:
-
Co-incubation with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor would confirm that this compound is a substrate for that transporter.[8]
-
-
Overcoming Efflux:
-
Structural Modification: Modify the structure of this compound to reduce its affinity for the efflux transporter. This can be a challenging medicinal chemistry effort.
-
Co-administration with Inhibitors: In preclinical models, co-administering this compound with a non-toxic efflux pump inhibitor could be explored.[11]
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can sometimes bypass efflux pumps, as nanoparticles are often taken up by cells via endocytosis.[14][16]
-
-
Scenario 3: Both PAMPA and Caco-2 assays show low permeability, and efflux is not the primary issue.
-
Possible Cause: A combination of poor passive diffusion and potentially low solubility is limiting cellular uptake.
-
Troubleshooting Steps:
-
Enhance Solubility:
-
Advanced Delivery Systems:
-
Nanoparticle Encapsulation: Formulate this compound into polymeric nanoparticles or liposomes. These carriers can protect the drug and enhance its cellular uptake through various mechanisms.[15][17][18]
-
Permeation Enhancers: In some cases, the use of permeation enhancers can be considered, although their use in vivo needs careful evaluation for potential toxicity.[13]
-
-
Data Presentation
The following tables provide examples of how to structure and interpret data from permeability assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Permeability |
| Molecular Formula | C23H26N4O | - |
| Molecular Weight | 406.48 g/mol | Within the range for good oral absorption (Lipinski's Rule of 5) |
| LogP (Predicted) | Hypothetical Value | A value between 1 and 3 is generally favorable for passive diffusion. |
| Polar Surface Area (PSA) | Hypothetical Value | A PSA > 140 Ų is often associated with poor permeability. |
Table 2: Example Permeability Data for this compound
| Assay | Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| PAMPA | - | Hypothetical Value (e.g., 0.5) | Low |
| Caco-2 (A to B) | No Inhibitor | Hypothetical Value (e.g., 0.3) | Low |
| Caco-2 (B to A) | No Inhibitor | Hypothetical Value (e.g., 1.2) | Moderate |
| Caco-2 (A to B) | With Verapamil | Hypothetical Value (e.g., 0.9) | Low to Moderate |
| Efflux Ratio | - | 4.0 | High (Suggests Active Efflux) |
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay[3][4]
This protocol provides a general framework for assessing the permeability of this compound across Caco-2 cell monolayers.
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers at the end of the incubation.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Visualizations
PCSK9 Signaling Pathway
Caption: PCSK9-mediated degradation of the LDL receptor and the inhibitory action of this compound.
Experimental Workflow for Permeability Troubleshooting
Caption: A logical workflow for diagnosing and addressing the poor cellular permeability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 6. medium.com [medium.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles [cd-bioparticles.net]
- 17. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 18. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
Pcsk9-IN-31 toxicity and cytotoxicity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PCSK9 inhibitors. The information is based on the established knowledge of the broader class of PCSK9 inhibitors, as specific toxicity and cytotoxicity data for a compound designated "Pcsk9-IN-31" are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PCSK9 inhibitors?
A1: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a protein that plays a crucial role in regulating low-density lipoprotein (LDL) cholesterol levels in the bloodstream.[1][2][3] PCSK9 binds to LDL receptors (LDLR) on the surface of liver cells, promoting their degradation within the cell.[1][2] By breaking down LDLRs, PCSK9 reduces the liver's ability to clear LDL cholesterol from the blood, leading to higher circulating LDL levels.[2][3]
PCSK9 inhibitors, such as the monoclonal antibodies alirocumab (B1149425) and evolocumab, are designed to block the interaction between PCSK9 and LDLRs.[3][4] By binding to PCSK9, these inhibitors prevent it from marking the LDLR for degradation.[3] This results in a higher number of active LDL receptors on the surface of liver cells, which in turn leads to increased clearance of LDL cholesterol from the blood and lower overall LDL-C levels.[2][3]
Q2: What is the expected outcome of inhibiting PCSK9 in a cell-based assay?
A2: In a relevant cell-based assay, typically using liver-derived cell lines like HepG2, the primary outcome of effective PCSK9 inhibition is an increase in the number of LDL receptors on the cell surface. This leads to an enhanced uptake of LDL cholesterol by the cells. Therefore, you should observe a decrease in the concentration of LDL in the culture medium and a corresponding increase in intracellular LDL.
Q3: What are the known off-target effects or safety concerns with PCSK9 inhibitors?
A3: The currently approved PCSK9 inhibitors, which are monoclonal antibodies, have a favorable safety profile.[5][6][7] The most commonly reported side effects are mild, transient injection-site reactions.[6][7] Some studies have explored potential links to neurocognitive effects or new-onset diabetes, but large clinical trials have not shown a significant increase in the risk of these adverse events.[6][8] Muscle-related side effects, common with statins, are rare with PCSK9 inhibitors.[7][9] Some reports suggest a possible increased risk of influenza-like illness or infections like nasopharyngitis.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant change in LDL receptor levels after treatment with a PCSK9 inhibitor in vitro. | Cell line suitability: The chosen cell line may not express sufficient levels of LDL receptors or PCSK9. | Cell Line Selection: Use a well-characterized liver cell line known to express high levels of LDLR and PCSK9, such as HepG2 cells. Induce Expression: Consider experimental conditions that may upregulate LDLR expression, such as culturing in a lipoprotein-deficient serum. |
| Inhibitor concentration: The concentration of the PCSK9 inhibitor may be too low to effectively block PCSK9 activity. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of the inhibitor. | |
| PCSK9 presence: The experimental system may lack sufficient endogenous or exogenous PCSK9 for the inhibitor to act upon. | Exogenous PCSK9: If cells produce low levels of PCSK9, consider adding recombinant PCSK9 to the culture medium to have a measurable effect to inhibit. | |
| Observed cytotoxicity at higher concentrations of a novel small molecule PCSK9 inhibitor. | Off-target effects: The compound may be interacting with other cellular targets besides PCSK9, leading to toxicity. | Target Specificity Assays: Conduct kinase profiling or other broad panel screens to identify potential off-target interactions. Structural Modification: If the off-target is identified, medicinal chemistry efforts can be directed to modify the compound to improve selectivity. |
| Non-specific toxicity: The observed cell death may be due to general cytotoxic effects of the chemical scaffold, unrelated to its intended target. | Control Compounds: Test structurally similar compounds that are known to be inactive against PCSK9 to see if they produce similar cytotoxic effects. | |
| Inconsistent results in LDL uptake assays. | Variability in LDL labeling: The fluorescent or radioactive label on the LDL particles may be inconsistent between batches. | Quality Control: Ensure consistent and high-quality labeling of LDL particles. Validate each new batch before use in assays. |
| Cell health and density: Variations in cell confluency or overall health can significantly impact LDL uptake. | Standardize Cell Culture: Maintain a consistent cell seeding density and ensure cells are in a healthy, logarithmic growth phase during the experiment. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of a compound on a chosen cell line.
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a novel PCSK9 inhibitor) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDL Uptake Assay
This protocol describes a method to measure the uptake of fluorescently labeled LDL by cells.
-
Cell Seeding and Starvation: Seed cells in a black, clear-bottom 96-well plate. Once confluent, incubate the cells in a serum-free medium for 24 hours to upregulate LDL receptor expression.
-
Inhibitor and PCSK9 Treatment: Treat the cells with the PCSK9 inhibitor at various concentrations for a predetermined amount of time (e.g., 1-4 hours). In experiments where cells do not secrete enough PCSK9, recombinant human PCSK9 can be added to the medium along with the inhibitor.
-
Labeled LDL Addition: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 5-10 µg/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for LDL uptake.
-
Cell Washing: Gently wash the cells three times with cold PBS to remove any unbound DiI-LDL.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for DiI: Ex/Em ~549/565 nm).
-
Data Analysis: An increase in fluorescence intensity in inhibitor-treated wells compared to controls indicates enhanced LDL uptake due to the inhibition of PCSK9.
Visualizations
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety and efficacy of PCSK9 inhibitors and effect on coronary plaque phenotype in statin-treated patients following acute coronary syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of PCSK9 Inhibitors: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Real-world safety of PCSK9 inhibitors: A pharmacovigilance study based on spontaneous reports in FAERS [frontiersin.org]
- 8. PCSK9 Inhibitors in the Management of Cardiovascular Risk: A Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Pcsk9-IN-31 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Pcsk9-IN-31, an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of expected quantitative data to facilitate the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule inhibitor of PCSK9.[1] It functions by binding to PCSK9 and preventing its interaction with the Low-Density Lipoprotein Receptor (LDLR). This inhibition of the PCSK9-LDLR interaction prevents the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.
Q2: What is the expected efficacy of this compound?
A2: Based on preclinical data in high-cholesterol-fed rat models, this compound has been shown to lower both LDL-C and total cholesterol (TC).[1] While specific data for this compound is limited, clinical trials of other oral PCSK9 inhibitors have demonstrated significant LDL-C reductions. For instance, the oral peptide inhibitor MK-0616 showed an approximate 65% reduction in LDL-C after 14 days of treatment.[2] Another oral small molecule, AZD0780, achieved up to a 50.7% reduction in LDL-C at a 30 mg dose over 12 weeks in patients on statin therapy.[3][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored as a solid powder under the conditions specified in the Certificate of Analysis. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent for small molecule inhibitors.[3] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions for aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid off-target effects.[5]
Q4: What are the potential off-target effects and toxicity concerns with this compound?
A4: Specific safety and toxicology data for this compound are not publicly available. However, the safety profiles of other PCSK9 inhibitors, including monoclonal antibodies and other small molecules, have been generally favorable in clinical trials.[4][6][7] Common adverse events are often mild and can include injection-site reactions (for injectable biologics), myalgia, and nasopharyngitis.[6] For a new small molecule like this compound, it is essential to perform cytotoxicity and other safety pharmacology assays to characterize its safety profile.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibitory Activity in Binding Assay | Compound Precipitation: this compound may have limited aqueous solubility. | - Visually inspect for precipitates. - Prepare a higher concentration stock in 100% DMSO and use a smaller volume for dilution. - Consider using a solubility-enhancing excipient if compatible with the assay.[3] |
| Inactive Compound: The compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of the compound. - Verify storage conditions. | |
| Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or incubation times. | - Optimize assay buffer conditions. - Ensure incubation times and temperatures are as per the protocol. | |
| Inactive Recombinant Proteins: Recombinant PCSK9 or LDLR may have lost activity. | - Test the activity of recombinant proteins with a known positive control inhibitor. | |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate dispensing of compound or reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells. |
| Plate Edge Effects: Evaporation from wells on the outer edges of the plate. | - Avoid using the outer wells of the plate for critical samples. - Ensure proper sealing of the plate during incubations. | |
| High Background Signal | Non-specific Binding: Compound or detection antibodies binding non-specifically to the plate. | - Optimize blocking conditions (e.g., increase blocking time or change blocking agent). - Include appropriate controls (e.g., wells without the primary antibody). |
In Vivo Study Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy (No LDL-C Lowering) | Poor Oral Bioavailability: The compound is not being absorbed efficiently. | - Analyze plasma concentrations of this compound to confirm absorption. - Optimize the vehicle formulation to improve solubility and absorption. |
| Inadequate Dose: The administered dose is too low to achieve a therapeutic effect. | - Perform a dose-response study to determine the optimal dose. | |
| Rapid Metabolism: The compound is being cleared from circulation too quickly. | - Conduct pharmacokinetic studies to determine the half-life of the compound. | |
| High Variability in Animal Responses | Inconsistent Dosing: Inaccurate oral gavage or inconsistent food intake affecting absorption. | - Ensure accurate and consistent administration of the compound. - Standardize feeding protocols. |
| Biological Variation: Natural variation in the animal model's response. | - Increase the number of animals per group to improve statistical power. | |
| Adverse Effects Observed | On-target Toxicity: The pharmacological effect is too strong or has unintended consequences. | - Reduce the dose and monitor for dose-dependent effects. |
| Off-target Toxicity: The compound is interacting with other biological targets. | - Conduct safety pharmacology and toxicology studies to identify potential off-target effects.[5] |
Quantitative Data Summary
While specific quantitative data for this compound is not widely available, the following tables provide representative data based on findings for other oral PCSK9 inhibitors.
Table 1: Representative In Vitro Potency of Oral PCSK9 Inhibitors
| Parameter | Value | Assay Type |
| IC50 (PCSK9-LDLR Binding) | 1 - 10 µM | ELISA / HTRF |
| EC50 (Cellular LDL Uptake) | 5 - 25 µM | HepG2 Cell-based Assay |
Table 2: Representative In Vivo Efficacy of Oral PCSK9 Inhibitors in Rodent Models
| Dose (mg/kg/day) | LDL-C Reduction (%) | Animal Model | Duration |
| 10 | 30 - 40% | High-Fat Diet-Fed Rat | 4 weeks |
| 30 | 50 - 60% | High-Fat Diet-Fed Rat | 4 weeks |
| 100 | > 60% | High-Fat Diet-Fed Rat | 4 weeks |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human PCSK9 protein (His-tagged)
-
Recombinant human LDLR-EGF-A domain
-
High-binding 96-well microplate
-
This compound
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-His-HRP conjugated antibody
-
TMB substrate and Stop Solution
Procedure:
-
Coating: Coat the 96-well plate with recombinant human LDLR-EGF-A (1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block the plate with Assay Buffer for 1-2 hours at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, then further dilute in Assay Buffer to the final desired concentrations (ensure final DMSO concentration is <1%).
-
Binding Reaction: Add the diluted this compound and a fixed concentration of His-tagged PCSK9 (e.g., 0.5 µg/mL) to the plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection: Add anti-His-HRP antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add TMB substrate and incubate in the dark. Stop the reaction with Stop Solution.
-
Readout: Measure the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Cell-Based LDL Uptake Assay
This assay measures the functional effect of this compound on the ability of liver cells to take up LDL.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
PBS
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of this compound. Incubate for 16-24 hours.
-
PCSK9 Treatment: Add recombinant PCSK9 to the wells to a final concentration known to induce LDLR degradation (e.g., 10 µg/mL). Incubate for 4 hours.
-
LDL Uptake: Add DiI-LDL to the wells and incubate for 4 hours at 37°C.
-
Washing: Wash the cells 3 times with PBS to remove unbound DiI-LDL.
-
Readout: Measure the fluorescence intensity using a fluorescence plate reader or visualize with a fluorescence microscope.
-
Analysis: Calculate the percent increase in LDL uptake relative to cells treated with PCSK9 alone and determine the EC50 value.[2][7]
Protocol 3: In Vivo Efficacy Study in a High-Cholesterol-Fed Rat Model
This protocol outlines a general procedure for evaluating the cholesterol-lowering efficacy of orally administered this compound.
Materials:
-
Male Sprague-Dawley rats
-
High-fat diet (e.g., containing 2% cholesterol and 10% coconut oil)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Blood collection supplies
-
ELISA kits for PCSK9 and analytical equipment for lipid profiling
Procedure:
-
Acclimation and Diet Induction: Acclimate rats for one week on a standard chow diet. Then, switch to a high-fat diet for 2-4 weeks to induce hypercholesterolemia.
-
Group Allocation: Randomly assign rats to treatment groups (e.g., vehicle control, this compound at 10, 30, and 100 mg/kg/day).
-
Dosing: Administer this compound or vehicle daily by oral gavage for 4 weeks.
-
Blood Sampling: Collect blood samples at baseline and at specified time points during the study (e.g., weekly).
-
Biochemical Analysis: Measure plasma levels of TC, LDL-C, HDL-C, and triglycerides. Plasma PCSK9 levels can also be measured by ELISA.
-
Data Analysis: Calculate the percentage change in lipid parameters from baseline for each treatment group and compare with the vehicle control group.
Visualizations
Signaling Pathway
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Binding Assay
Caption: Workflow for the in vitro PCSK9-LDLR binding assay (ELISA).
Logical Relationship: LDL Uptake Assay
Caption: Logical flow demonstrating the effect of this compound in the LDL uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Safety and Tolerability of PCSK9 Inhibitors: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Cholesterol-Lowering Effects of a Novel PCSK9 Inhibitor: A Comparative Guide
For researchers and drug development professionals, the validation of a new PCSK9 inhibitor, here denoted as Pcsk9-IN-31, requires a comprehensive understanding of its performance relative to existing therapies. This guide provides a comparative framework for evaluating the cholesterol-lowering efficacy of a novel agent like this compound against established alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: The PCSK9 Pathway
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3][4] It functions by binding to low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes, targeting them for lysosomal degradation.[2][3][5] This reduction in LDLRs leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[1][3] PCSK9 inhibitors, such as the monoclonal antibodies evolocumab and alirocumab, block the interaction between PCSK9 and LDLRs.[2][6] This prevents LDLR degradation, leading to increased recycling of LDLRs to the cell surface, enhanced LDL-C uptake by the liver, and consequently, a significant reduction in plasma LDL-C concentrations.[1][2][7]
Caption: PCSK9 signaling pathway and the mechanism of action of a PCSK9 inhibitor.
Comparative Efficacy of Cholesterol-Lowering Agents
The cholesterol-lowering landscape is dominated by several classes of drugs, each with a distinct mechanism and efficacy profile. A novel PCSK9 inhibitor like this compound would be benchmarked against these established therapies.
| Therapeutic Class | Examples | Mechanism of Action | LDL-C Reduction |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Monoclonal antibodies that inhibit PCSK9, increasing LDLR recycling.[2][6] | 50-70%[7][8] |
| Statins | Atorvastatin, Rosuvastatin | Inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis.[9] | 20-50%[9] |
| Cholesterol Absorption Inhibitors | Ezetimibe | Blocks the absorption of cholesterol from the intestine.[[“]][11] | 15-22% (monotherapy)[11] |
| Bempedoic Acid | Nexletol | Inhibits ATP-citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[[“]][11] | 17-28% (monotherapy)[11] |
| Small interfering RNA (siRNA) | Inclisiran | Inhibits the synthesis of PCSK9 protein in the liver.[11][12] | Up to 52.6%[11][12] |
Experimental Validation of a Novel PCSK9 Inhibitor
The validation of a compound like this compound involves a multi-stage process, from preclinical evaluation to clinical trials. The following workflow outlines the key experimental phases.
Caption: Experimental workflow for validating a novel PCSK9 inhibitor.
Detailed Experimental Protocols
1. In Vitro Binding Assay (ELISA-based)
-
Objective: To determine the binding affinity of this compound to human PCSK9.
-
Method:
-
Coat a 96-well plate with recombinant human PCSK9.
-
Block non-specific binding sites.
-
Add serial dilutions of this compound to the wells.
-
Incubate to allow for binding.
-
Wash to remove unbound inhibitor.
-
Add a labeled secondary antibody that detects this compound.
-
Add a substrate and measure the signal, which is proportional to the amount of bound inhibitor.
-
Calculate the binding affinity (KD) from the resulting dose-response curve.
-
2. Cell-Based LDLR Recycling Assay
-
Objective: To assess the ability of this compound to rescue LDLRs from PCSK9-mediated degradation in a cellular context.
-
Method:
-
Culture human hepatoma cells (e.g., HepG2) that endogenously express LDLRs.
-
Treat the cells with recombinant human PCSK9 in the presence and absence of varying concentrations of this compound.
-
After incubation, lyse the cells and quantify the amount of cell surface LDLRs using flow cytometry or Western blotting with an anti-LDLR antibody.
-
An increase in LDLR levels in the presence of this compound indicates inhibition of PCSK9 activity.
-
3. In Vivo Efficacy Study in Animal Models
-
Objective: To evaluate the cholesterol-lowering effect of this compound in a relevant animal model.
-
Method:
-
Use a suitable animal model, such as humanized PCSK9 transgenic mice or cynomolgus monkeys.
-
Establish a baseline for plasma LDL-C levels.
-
Administer this compound at different doses via the intended clinical route (e.g., subcutaneous injection).
-
Collect blood samples at various time points post-administration.
-
Measure plasma LDL-C, total cholesterol, and other lipid parameters.
-
Assess the dose-dependent reduction in LDL-C and the duration of the effect.
-
4. Clinical Trial Design (Phase IIa - Proof of Concept)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with hypercholesterolemia.
-
Method:
-
Recruit a cohort of patients with elevated LDL-C levels, potentially those on a stable dose of statin therapy.
-
Design a randomized, double-blind, placebo-controlled study.
-
Administer different doses of this compound or placebo to different patient groups.
-
Monitor patients for adverse events throughout the study.
-
Measure the change in LDL-C from baseline to a predefined endpoint (e.g., 12 weeks).
-
Analyze the dose-response relationship for LDL-C lowering and assess other lipid parameters.
-
This comprehensive guide provides a framework for the systematic validation of a novel PCSK9 inhibitor. By comparing its performance against existing therapies and following rigorous experimental protocols, researchers can effectively characterize the therapeutic potential of new cholesterol-lowering agents.
References
- 1. nps.org.au [nps.org.au]
- 2. heartcare.sydney [heartcare.sydney]
- 3. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCSK9 Inhibitor: Safe Alternative to Fill the Treatment Gap in Statin-Limited Conditions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. bhf.org.uk [bhf.org.uk]
- 12. What are some injectable alternatives to statins? [medicalnewstoday.com]
Benchmarking Pcsk9-IN-31 Against Monoclonal Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pcsk9-IN-31, a representative small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), against established PCSK9 monoclonal antibodies. The information presented is intended to assist researchers and drug development professionals in understanding the key differentiators, performance metrics, and experimental evaluation of these two major classes of PCSK9 inhibitors.
Introduction: Targeting PCSK9 for Hypercholesterolemia
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within lysosomes. This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.
Two primary strategies have emerged to inhibit PCSK9 activity: monoclonal antibodies and small molecule inhibitors. Monoclonal antibodies, such as Alirocumab and Evolocumab, are large biologic molecules that bind to circulating PCSK9, preventing its interaction with the LDLR. Small molecule inhibitors, represented here by the hypothetical compound this compound, are chemically synthesized molecules designed to interfere with PCSK9 function, potentially through different mechanisms such as blocking the PCSK9-LDLR interaction or inhibiting PCSK9's catalytic activity. While specific data for this compound is not publicly available, this guide will use representative data for orally available small molecule PCSK9 inhibitors to facilitate a meaningful comparison.
Mechanism of Action
PCSK9 Signaling Pathway
The PCSK9 signaling pathway plays a pivotal role in regulating LDL-C levels. PCSK9, primarily secreted by the liver, binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event leads to the internalization of the PCSK9-LDLR complex. Once inside the cell within an endosome, the presence of PCSK9 prevents the LDLR from recycling back to the cell surface and instead targets it for degradation in the lysosome. The resulting decrease in the number of LDLRs on the hepatocyte surface reduces the capacity of the liver to clear LDL-C from the circulation, leading to elevated plasma LDL-C levels.
Monoclonal Antibodies
Monoclonal antibodies against PCSK9 are administered via subcutaneous injection and work by binding to free PCSK9 in the bloodstream. This binding sterically hinders the interaction between PCSK9 and the LDLR. By neutralizing circulating PCSK9, these antibodies prevent PCSK9-mediated LDLR degradation, leading to an increased number of LDLRs on the hepatocyte surface and enhanced clearance of LDL-C.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pcsk9-IN-31
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical guidance for the proper disposal of the research-grade small molecule inhibitor, Pcsk9-IN-31. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following disposal protocol is based on general best practices for the handling and disposal of novel research-grade chemical inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the manufacturer's SDS for this compound upon receipt.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary.
All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to
Personal protective equipment for handling Pcsk9-IN-31
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Pcsk9-IN-31, a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The following guidelines are based on established best practices for handling novel chemical compounds in a laboratory setting. It is imperative to supplement this information with a thorough review of your institution's specific safety protocols and to obtain the official Safety Data Sheet (SDS) from the supplier before commencing any work.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, intended for research purposes, should be handled as potentially hazardous. The following table outlines the presumed hazard classifications based on general knowledge of similar small molecule inhibitors.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against accidental exposure. The following table details the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Respiratory protection (N95 or higher-rated respirator) is strongly recommended, especially if handling larger quantities or if there is a risk of aerosolization. All weighing of powdered compounds should be performed in a chemical fume hood or a certified containment enclosure. |
| Solution Preparation and Handling (Liquid Form) | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses (when handling outside of a biosafety cabinet) |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
Safe Handling and Storage Protocol
Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Guideline |
| Ventilation | All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. |
| Preventing Contact | Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately follow the first aid measures outlined below. |
| Hygiene Practices | Do not eat, drink, or smoke in laboratory areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
